molecular formula C26H36Cl2N2O2 B1680132 RS-64459-193 CAS No. 123882-89-3

RS-64459-193

Katalognummer: B1680132
CAS-Nummer: 123882-89-3
Molekulargewicht: 479.5 g/mol
InChI-Schlüssel: UAFJPCSWTKNENY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

structure given in first source

Eigenschaften

CAS-Nummer

123882-89-3

Molekularformel

C26H36Cl2N2O2

Molekulargewicht

479.5 g/mol

IUPAC-Name

8-[4-(8-chloro-11-azatricyclo[7.4.1.05,14]tetradeca-5(14),6,8-trien-12-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride

InChI

InChI=1S/C26H35ClN2O2.ClH/c27-22-10-9-18-6-5-7-19-14-20(28-17-21(22)25(18)19)8-1-4-13-29-23(30)15-26(16-24(29)31)11-2-3-12-26;/h9-10,19-20,28H,1-8,11-17H2;1H

InChI-Schlüssel

UAFJPCSWTKNENY-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCC3CC4CCCC5=C4C(=C(C=C5)Cl)CN3.Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

5-chloro-2-(4-(8-azaspiro(4,5)decane-7,9-dione)but-1-yl)-1,2,3,4,8,9,10,10a-octahydronaphth-(1,8-cd)-3-azepine
RS 64459-193
RS-64459-193

Herkunft des Produkts

United States

Foundational & Exploratory

RS-64459-193: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-64459-193 is a synthetic compound characterized by its interaction with multiple serotonin (5-HT) receptor subtypes. This technical guide delineates the mechanism of action of this compound, focusing on its core pharmacology as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A, 5-HT2C, and 5-HT7 receptors. This document provides a comprehensive overview of its binding affinity, functional activity, and the resultant modulation of downstream signaling pathways. Detailed, albeit generalized, experimental protocols for assessing such interactions are presented, alongside structured data tables for quantitative comparison and visual diagrams of the implicated signaling cascades to facilitate a deeper understanding of its molecular pharmacology.

Core Mechanism of Action

This compound is a hybrid molecule derived from RS-30199-193 with the addition of a buspirone side chain.[1] This structural modification confers a distinct pharmacological profile. The primary mechanism of action of this compound is centered on its multi-target engagement of key serotonin receptors involved in neurotransmission.

  • 5-HT1A Receptor Partial Agonism: this compound exhibits high affinity for the 5-HT1A receptor, where it functions as a partial agonist.[2][3][4][5] This means it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin. This partial agonism is crucial as it can modulate serotonergic activity, potentially stabilizing the system by acting as a functional antagonist in the presence of high serotonin levels and as an agonist in low serotonin states.

  • 5-HT2A, 5-HT2C, and 5-HT7 Receptor Antagonism: In addition to its effects on the 5-HT1A receptor, this compound also demonstrates high affinity for and antagonism of 5-HT2A, 5-HT2C, and 5-HT7 receptors.[2][3][4] By blocking the actions of serotonin at these receptors, this compound can inhibit various downstream signaling cascades that are typically initiated by the activation of these G-protein coupled receptors.

Quantitative Pharmacological Data

The binding affinity of this compound for various serotonin receptor subtypes has been quantified, providing a clear picture of its target engagement profile.

Target ReceptorBinding Affinity (Ki)Binding Affinity (pKi)Functional ActivityReference
5-HT1A24.9 nM-Partial Agonist[2][3][4][5]
5-HT2A-7.02Antagonist[2][3][4]
5-HT2C-6.87Antagonist[2][3][4]
5-HT7-7.18Antagonist[2][3][4]

Signaling Pathways

The interaction of this compound with its target receptors modulates distinct intracellular signaling pathways.

5-HT1A Receptor Signaling

As a partial agonist, this compound activates the 5-HT1A receptor, which is coupled to inhibitory Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA). Additionally, activation of the Gi/o pathway can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

G_protein_signaling RS64459_193 This compound (Partial Agonist) HT1A 5-HT1A Receptor RS64459_193->HT1A Gi_o Gi/o Protein HT1A->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits GIRK GIRK Channel Gi_o->GIRK activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization

5-HT1A Receptor Signaling Pathway
5-HT2A and 5-HT2C Receptor Signaling

This compound acts as an antagonist at 5-HT2A and 5-HT2C receptors, which are primarily coupled to Gq/11 proteins. By blocking serotonin's binding, this compound prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a reduction in intracellular calcium release and protein kinase C (PKC) activation.

Gq_protein_signaling RS64459_193 This compound (Antagonist) HT2A_2C 5-HT2A/2C Receptor RS64459_193->HT2A_2C blocks Serotonin Serotonin Serotonin->HT2A_2C Gq_11 Gq/11 Protein HT2A_2C->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates

5-HT2A/2C Receptor Signaling Pathway
5-HT7 Receptor Signaling

At the 5-HT7 receptor, this compound acts as an antagonist, preventing its activation by serotonin. The 5-HT7 receptor is coupled to Gs proteins, which stimulate adenylyl cyclase activity, leading to an increase in intracellular cAMP levels. By blocking this receptor, this compound inhibits this signaling cascade.

Gs_protein_signaling RS64459_193 This compound (Antagonist) HT7 5-HT7 Receptor RS64459_193->HT7 blocks Serotonin Serotonin Serotonin->HT7 Gs Gs Protein HT7->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA activates

5-HT7 Receptor Signaling Pathway

Experimental Protocols

Disclaimer: The following protocols are generalized descriptions based on standard pharmacological assays. Detailed, specific protocols for this compound are not publicly available in their entirety.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 receptors.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human serotonin receptor of interest.

  • Radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A).

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 0.1% BSA).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

  • Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Place filters in scintillation vials with scintillation cocktail.

  • Quantify radioactivity using a scintillation counter.

  • Calculate the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and convert to a Ki value using the Cheng-Prusoff equation.

radioligand_binding_workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes Cell Membranes (with receptor) Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound This compound (varying conc.) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Radioligand Binding Assay Workflow
[³⁵S]GTPγS Binding Assay (for determining functional activity)

This functional assay measures the activation of G-proteins coupled to a receptor of interest upon ligand binding.

Objective: To determine the functional activity (partial agonism) of this compound at the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the 5-HT1A receptor.

  • [³⁵S]GTPγS.

  • This compound at various concentrations.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubate cell membranes with this compound and GDP in the assay buffer.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for a defined period (e.g., 60 minutes at 30°C).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the concentration-response curve to determine the Emax (maximum effect) and EC50 (concentration for 50% of maximal effect) relative to a full agonist.

gtp_binding_workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes Cell Membranes (with 5-HT1A receptor) Preincubation Pre-incubation Membranes->Preincubation Compound This compound (varying conc.) Compound->Preincubation GDP GDP GDP->Preincubation Reaction_Start Add [³⁵S]GTPγS Preincubation->Reaction_Start Incubation Incubation Reaction_Start->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting EC50_Emax EC50 & Emax Determination Counting->EC50_Emax Activity Functional Activity (Partial Agonist) EC50_Emax->Activity

[³⁵S]GTPγS Binding Assay Workflow

Conclusion

This compound is a multi-target serotonergic agent with a well-defined in vitro pharmacological profile. Its mechanism of action is characterized by partial agonism at the 5-HT1A receptor and antagonism at 5-HT2A, 5-HT2C, and 5-HT7 receptors. This unique combination of activities results in a complex modulation of serotonergic neurotransmission, the understanding of which is critical for the exploration of its therapeutic potential in various CNS disorders. The data and methodologies presented in this guide provide a foundational understanding for further research and development of this and related compounds.

References

The Synthesis of RS-64459-193: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway of RS-64459-193, a potent and selective 5-HT1A receptor partial agonist. The document provides a step-by-step methodology for the synthesis, presenting quantitative data in structured tables and illustrating key processes with diagrams. This guide is intended for an audience with a professional background in organic chemistry, medicinal chemistry, and drug development.

Overview of the Synthetic Strategy

The synthesis of this compound, chemically known as (R)-2-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-2,3-dihydro-1H-isoindol-1-one, is a multi-step process. The core strategy involves the preparation of two key intermediates: 1-(2,3-dichlorophenyl)piperazine and 2-(4-bromobutyl)isoindolin-1-one . These intermediates are subsequently coupled to yield the final product. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_coupling Final Product Synthesis A 2,3-Dichloroaniline C 1-(2,3-dichlorophenyl)piperazine A->C Cyclization B Bis(2-chloroethyl)amine B->C G This compound C->G Coupling D Phthalimide F 2-(4-Bromobutyl)isoindolin-1-one D->F Alkylation E 1,4-Dibromobutane E->F F->G

Caption: Overall synthetic workflow for this compound.

Synthesis of Precursor 1: 1-(2,3-dichlorophenyl)piperazine

The first key intermediate, 1-(2,3-dichlorophenyl)piperazine, is synthesized from 2,3-dichloroaniline and bis(2-chloroethyl)amine via a cyclization reaction.

Experimental Protocol

A mixture of 2,3-dichloroaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq) in a suitable high-boiling solvent such as n-butanol or diethylene glycol is heated at reflux for an extended period (typically 24-48 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is achieved by column chromatography on silica gel.

Quantitative Data
Reagent/ProductMolar Mass ( g/mol )Moles (mol)Mass (g)Volume (mL)Yield (%)
2,3-Dichloroaniline162.021.0162.02--
Bis(2-chloroethyl)amine HCl178.481.1196.33--
1-(2,3-dichlorophenyl)piperazine231.12---~60-70

Synthesis of Precursor 2: 2-(4-bromobutyl)isoindolin-1-one

The second key intermediate, 2-(4-bromobutyl)isoindolin-1-one, is prepared by the N-alkylation of phthalimide with 1,4-dibromobutane.

Experimental Protocol

To a solution of phthalimide (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), is added a base, typically potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes before the addition of 1,4-dibromobutane (3.0 eq). The reaction is then heated to 70-80°C and stirred for 12-16 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product is washed with water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-(4-bromobutyl)isoindolin-1-one as a white solid.

Quantitative Data
Reagent/ProductMolar Mass ( g/mol )Moles (mol)Mass (g)Volume (mL)Yield (%)
Phthalimide147.131.0147.13--
1,4-Dibromobutane215.903.0647.70--
Potassium Carbonate138.211.5207.32--
2-(4-Bromobutyl)isoindolin-1-one282.15---~75-85

Final Synthesis of this compound

The final step involves the coupling of the two synthesized precursors, 1-(2,3-dichlorophenyl)piperazine and 2-(4-bromobutyl)isoindolin-1-one.

Experimental Protocol

A mixture of 1-(2,3-dichlorophenyl)piperazine (1.0 eq), 2-(4-bromobutyl)isoindolin-1-one (1.1 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF is heated at reflux for 12-24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound. For the synthesis of the (R)-enantiomer, chiral separation techniques such as preparative chiral High-Performance Liquid Chromatography (HPLC) would be employed.

Quantitative Data
Reagent/ProductMolar Mass ( g/mol )Moles (mol)Mass (g)Volume (mL)Yield (%)
1-(2,3-dichlorophenyl)piperazine231.121.0231.12--
2-(4-Bromobutyl)isoindolin-1-one282.151.1310.37--
Potassium Carbonate138.212.0276.42--
This compound432.36---~50-60

Signaling Pathway of this compound

As a 5-HT1A receptor partial agonist, this compound modulates the serotonergic system. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of this receptor leads to a cascade of intracellular events that ultimately modulate neuronal excitability.

Gprotein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RS64459 This compound Receptor 5-HT1A Receptor RS64459->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: 5-HT1A receptor signaling pathway.

Upon binding of this compound to the 5-HT1A receptor, the associated Gi/o protein is activated. The α-subunit of the G-protein dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Lower levels of cAMP result in reduced activation of Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), thereby modulating gene expression and neuronal function. The βγ-subunits of the G-protein can also directly modulate ion channels, leading to neuronal hyperpolarization.

This guide provides a comprehensive overview of the synthesis and primary mechanism of action of this compound, offering valuable insights for professionals in the field of drug discovery and development. The provided protocols are representative and may require optimization based on specific laboratory conditions and available reagents.

Unveiling the Target of RS-64459-193 (AMG 193): A Technical Guide to its Identification and Validation as a PRMT5 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target identification and validation of RS-64459-193, now widely known as AMG 193. This compound has emerged as a promising therapeutic agent, and understanding its mechanism of action is crucial for its continued development and clinical application.

Executive Summary

This compound (AMG 193) has been identified as a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] Its therapeutic potential lies in a synthetic lethal approach, selectively targeting cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] This deletion, present in approximately 10-15% of human cancers, leads to the accumulation of 5'-methylthioadenosine (MTA), which AMG 193 leverages to enhance its binding and inhibition of PRMT5.[1][4] This targeted approach spares normal tissues, promising a favorable safety profile.[1][2] Preclinical and clinical data have demonstrated its robust anti-tumor activity across a range of MTAP-deleted solid tumors.[1][2][3]

Target Identification: Pinpointing PRMT5

The identification of PRMT5 as the target of AMG 193 was the result of functional genomic screens that revealed a strong dependency of MTAP-deleted cancer cells on PRMT5 for survival.[2] This synthetic lethal relationship established PRMT5 as a high-value target for therapeutic intervention in this specific cancer patient population.

Target Validation: A Multi-faceted Approach

The validation of PRMT5 as the bona fide target of AMG 193 involved a series of rigorous preclinical and clinical investigations.

Biochemical and Cellular Assays

In vitro studies were fundamental in confirming the mechanism of action. AMG 193 demonstrated potent and selective inhibition of PRMT5, particularly in the presence of MTA.[2] This MTA-cooperative binding is a key feature of its selectivity.[2] Cellular assays in MTAP-isogenic cell lines confirmed that AMG 193 selectively inhibits the growth of MTAP-deleted cells.[4][5]

Pharmacodynamic and Efficacy Studies

Pharmacodynamic studies confirmed target engagement by measuring the reduction of symmetric dimethylarginine (SDMA), a product of PRMT5 activity.[1] Complete inhibition of tumor SDMA was observed at clinically relevant doses.[1] In vivo studies using patient-derived xenograft (PDX) models of various MTAP-deleted cancers showed significant anti-tumor activity at well-tolerated doses.[2][4]

Clinical Trial Evidence

The ongoing Phase 1/2 clinical trial (NCT05094336, NCT05275478) has provided the most compelling validation.[1][6] Patients with advanced MTAP-deleted solid tumors treated with AMG 193 have shown encouraging responses, including confirmed partial responses across multiple tumor types.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of AMG 193.

Parameter Value Context Reference
IC50 (MTAP-deleted cells) 0.107 µMCell viability assay[4]
IC50 Fold Selectivity 46-fold lower than WTCell viability in HCT116 cells[4]
SDMA IC50 Fold Selectivity 90-fold lower than WTGlobal SDMA level assessment[4]
Binding Affinity (Kd) 3.9 pMTo PRMT5-MTA complex[4]
Binding Half-life ~25 hoursDissociation rate from PRMT5-MTA[4]
Oral Bioavailability (mice) 77%At 5 mg/kg dose[4]

Table 1: Preclinical Pharmacological Profile of AMG 193

Tumor Type Confirmed Partial Responses (PRs) Unconfirmed PRs Stable Disease (SD) Progressive Disease (PD) Not Evaluable (NE) Reference
NSCLC (n=17) 23633[1]
Pancreatic (n=23) 23486[1]
Biliary Tract (n=19) 20836[1]
Esophageal/Gastric (n=6) 11220[1]

Table 2: Preliminary Clinical Efficacy of AMG 193 in MTAP-Deleted Solid Tumors (Phase 1)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Viability Assay
  • Cell Seeding: MTAP-wildtype and MTAP-deleted cancer cell lines (e.g., HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of AMG 193 for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.

  • Data Analysis: The luminescent signal is read using a plate reader, and the data is normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis.

Symmetric Dimethylarginine (SDMA) Western Blot
  • Cell Lysis: Cells treated with AMG 193 are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for SDMA, followed by an HRP-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Patient-Derived Xenograft (PDX) Mouse Models
  • Tumor Implantation: PDX models of various MTAP-deleted solid tumors are established by subcutaneously implanting tumor fragments into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into vehicle control and AMG 193 treatment groups.

  • Drug Administration: AMG 193 is administered orally at various dose levels and schedules.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of SDMA levels by western blot or immunohistochemistry to confirm target engagement.

Visualizing the Mechanism and Workflow

Signaling Pathway of AMG 193 Action

AMG193_Mechanism cluster_tumor_cell MTAP-Deleted Tumor Cell MTA MTA Accumulation PRMT5_MTA PRMT5-MTA Complex MTA->PRMT5_MTA Binds to PRMT5 PRMT5 PRMT5->PRMT5_MTA SDMA Symmetric Dimethylarginine (SDMA) PRMT5->SDMA Methylates Downstream Cell Cycle Arrest DNA Damage Alternative Splicing PRMT5->Downstream Regulates AMG193 AMG 193 AMG193->PRMT5_MTA Binds to PRMT5_MTA_AMG193 Inactive Trimeric Complex PRMT5_MTA->PRMT5_MTA_AMG193 PRMT5_MTA_AMG193->SDMA Inhibits Substrate Protein Substrates (e.g., histones, splicing factors) Apoptosis Apoptosis Downstream->Apoptosis Target_Validation_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation Biochem Biochemical Assays (PRMT5 activity, binding kinetics) Cell_based Cell-Based Assays (Viability, SDMA levels in isogenic lines) Biochem->Cell_based Informs In_vivo In Vivo Models (PDX efficacy, tolerability) Cell_based->In_vivo Guides Phase1 Phase 1 Clinical Trial (Safety, PK/PD, MTD) In_vivo->Phase1 Supports IND filing Biomarkers Biomarker Analysis (Tumor biopsies, ctDNA) Phase1->Biomarkers Efficacy Preliminary Efficacy (RECIST 1.1) Phase1->Efficacy Efficacy->In_vivo Confirms preclinical findings

References

Technical Guide: Assessing Cell Permeability of RS-64459-193

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the methodologies used to assess the cell permeability of the hypothetical compound RS-64459-193. This document is intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of therapeutic candidates. The guide details the experimental protocols for the widely accepted Caco-2 cell permeability assay, presents data in a structured format, and includes visualizations of key experimental workflows.

Introduction to Cell Permeability Assays

In drug discovery and development, determining a compound's ability to traverse biological membranes is a critical step in evaluating its potential for oral bioavailability and in vivo efficacy.[1] Cell permeability assays are essential in vitro tools for predicting the intestinal absorption of drug candidates in a controlled laboratory environment.[1] Among the various models, the Caco-2 cell permeability assay is considered a gold standard due to its close resemblance to the human intestinal epithelium.[1]

This guide will focus on the application of the Caco-2 permeability assay to characterize the transport properties of this compound. The assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial barrier with tight junctions and transporters.[1][2]

Quantitative Data Summary

The following tables summarize the hypothetical permeability data for this compound, along with control compounds, as determined by a bidirectional Caco-2 assay. The apparent permeability coefficient (Papp) is a quantitative measure of the rate of passage of a compound across the cell monolayer.[3]

Table 1: Apparent Permeability (Papp) of this compound and Control Compounds

CompoundDirectionPapp (x 10⁻⁶ cm/s)Permeability Class
This compound A -> B8.5High
This compound B -> A15.2-
Caffeine (High Permeability Control)A -> B25.0High
Mannitol (Low Permeability Control)A -> B0.5Low
Lucifer Yellow (Monolayer Integrity)A -> B<1.0Low

A -> B: Apical to Basolateral transport (mimicking intestinal absorption) B -> A: Basolateral to Apical transport (assessing efflux)

Table 2: Efflux Ratio of this compound

CompoundPapp (B -> A) (x 10⁻⁶ cm/s)Papp (A -> B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Interpretation
This compound 15.28.51.79Potential for efflux

An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp).[4]

Experimental Protocols

This section details the key experimental protocols for the Caco-2 cell permeability assay.

Caco-2 Cell Culture and Seeding
  • Cell Culture: Caco-2 cells are cultured in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.[1] The culture medium is changed every 2-3 days.

  • Seeding: Once the cells reach 80-90% confluency, they are harvested and seeded onto Millicell® hanging cell culture inserts (or a similar transwell system) at a specified density.[1] The cells are then cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[2]

Monolayer Integrity Assessment

Before conducting the permeability assay, the integrity of the Caco-2 cell monolayer must be confirmed. This is typically done using two methods:

  • Transepithelial Electrical Resistance (TEER): TEER is a measure of the tightness of the cellular monolayer to the flow of ions.[5] A high TEER value indicates a well-formed, confluent monolayer.

  • Lucifer Yellow Permeability Test: Lucifer Yellow is a fluorescent molecule that has very low permeability across intact cell monolayers. A low Papp value for Lucifer Yellow (<1.0 x 10⁻⁶ cm/s) confirms the integrity of the tight junctions.[1]

Bidirectional Permeability Assay
  • Equilibration: The Caco-2 monolayers are washed and equilibrated in Hank's Balanced Salt Solution (HBSS) for 30 minutes at 37°C.[1]

  • Dosing: Dosing solutions of this compound and control compounds are prepared in HBSS.

  • Apical to Basolateral (A -> B) Permeability:

    • The dosing solution is added to the apical (donor) chamber.

    • Fresh HBSS is added to the basolateral (receiver) chamber.[1]

  • Basolateral to Apical (B -> A) Permeability:

    • The dosing solution is added to the basolateral (donor) chamber.

    • Fresh HBSS is added to the apical (receiver) chamber.[1]

  • Sampling: Samples are collected from the receiver chamber at predefined time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh HBSS.

  • Analysis: The concentration of the compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of permeation of the drug across the cells.

  • A is the surface area of the filter membrane.

  • C₀ is the initial concentration of the drug in the donor chamber.

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

G Experimental Workflow for Caco-2 Permeability Assay cluster_prep Preparation cluster_qc Quality Control cluster_assay Permeability Assay cluster_analysis Data Analysis culture Caco-2 Cell Culture seed Seed Cells on Transwell Inserts culture->seed differentiate Differentiate for 21-25 Days seed->differentiate teer Measure TEER differentiate->teer ly Lucifer Yellow Assay differentiate->ly equilibrate Equilibrate Monolayer teer->equilibrate ly->equilibrate dose Add Compound (A->B and B->A) equilibrate->dose sample Collect Samples Over Time dose->sample analyze LC-MS/MS Analysis sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow of the Caco-2 cell permeability assay.

G Compound Transport Across a Caco-2 Monolayer cluster_apical cluster_cells cluster_basolateral compound_a This compound cell Caco-2 Cell Tight Junction Transporters compound_a->cell:f0 Passive Diffusion compound_a->cell:f2 Active Uptake cell:f2->compound_a Efflux compound_b This compound cell:f0->compound_b cell:f2->compound_b

Caption: Mechanisms of compound transport across Caco-2 cells.

References

In-depth Technical Guide: Solubility and Stability Studies of RS-64459-193

Author: BenchChem Technical Support Team. Date: December 2025

Notice to the Reader: Despite a comprehensive search for publicly available data, specific quantitative information regarding the solubility and stability of the compound RS-64459-193, chemically identified as 5-chloro-2-[4-(8-azaspiro[4.5]decane-7,9-dione)-but-1-yl]-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]-3-azepine hydrochloride, is not available in the public domain. The information that is frequently and erroneously associated with this compound belongs to a different chemical entity, 5-Oxa-2-azaspiro[3.6]decane hydrochloride.

This guide, therefore, outlines the general principles and standard methodologies that would be employed in the solubility and stability studies of a research compound like this compound for an audience of researchers, scientists, and drug development professionals. It will provide a framework of the expected experimental protocols and data presentation, which can be applied once such data becomes available.

Compound Profile: this compound

This compound is recognized as a partial agonist of the 5-HT1A serotonin receptor. Its primary area of research is within neuropharmacology, particularly in the study of serotonergic pathways. Due to its potential therapeutic applications, a thorough understanding of its physicochemical properties, such as solubility and stability, is critical for its development as a drug candidate.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For a compound like this compound, solubility would be assessed in various media relevant to the drug development process.

Experimental Protocols

A standard approach to determining the solubility of a new chemical entity involves the following methodologies:

2.1.1. Thermodynamic Solubility in Aqueous Buffers:

  • Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values, simulating the physiological pH range of the gastrointestinal tract.

  • Method: A shake-flask method would be employed. An excess amount of the compound is added to a series of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4). The suspensions are agitated at a constant temperature (typically 25 °C or 37 °C) until equilibrium is reached (usually 24-72 hours). The samples are then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

2.1.2. Solubility in Organic Solvents and Biorelevant Media:

  • Objective: To assess the solubility in solvents relevant for formulation development and in media that mimic the composition of intestinal fluids.

  • Method: The shake-flask method is also used here. Solvents would include those commonly used in pre-clinical and clinical formulations (e.g., ethanol, propylene glycol, DMSO). Biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), would also be tested to predict in vivo dissolution.

Data Presentation

The solubility data would be summarized in a tabular format for clarity and ease of comparison.

Table 1: Hypothetical Solubility Profile of this compound

Solvent/MediumTemperature (°C)pHSolubility (mg/mL)
Water25~7.0Data Not Available
0.1 N HCl371.2Data Not Available
Acetate Buffer374.5Data Not Available
Phosphate Buffer376.8Data Not Available
Phosphate Buffer377.4Data Not Available
Ethanol25N/AData Not Available
Propylene Glycol25N/AData Not Available
DMSO25N/AData Not Available
Simulated Gastric Fluid (Fasted State)371.6Data Not Available
Simulated Intestinal Fluid (Fasted State)376.5Data Not Available

Stability Studies

Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products.

Experimental Protocols

3.1.1. Solid-State Stability:

  • Objective: To evaluate the stability of this compound in its solid form under various environmental conditions.

  • Method: The compound would be subjected to accelerated stability testing according to the International Council for Harmonisation (ICH) guidelines. This involves storing the compound at elevated temperatures and humidity (e.g., 40 °C / 75% RH) for a defined period (e.g., up to 6 months). Samples are withdrawn at specified time points and analyzed for purity and degradation products using a stability-indicating HPLC method.

3.1.2. Solution-State Stability:

  • Objective: To assess the stability of this compound in solution, which is crucial for the development of liquid formulations and for understanding its behavior in biological fluids.

  • Method: The compound is dissolved in various solvents and buffer solutions and stored at different temperatures. Aliquots are taken at regular intervals and analyzed by HPLC to determine the rate of degradation and to identify any degradants.

3.1.3. Forced Degradation Studies:

  • Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

  • Method: The compound is exposed to harsh conditions, including acid, base, oxidation, heat, and light. The resulting degradation products are characterized using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Data Presentation

The results of the stability studies would be presented in a table summarizing the degradation under different conditions.

Table 2: Hypothetical Stability Profile of this compound

ConditionDurationTemperature (°C)% DegradationMajor Degradants
Solid State (40°C/75% RH)6 months40Data Not AvailableData Not Available
Aqueous Solution (pH 1.2)24 hours25Data Not AvailableData Not Available
Aqueous Solution (pH 7.4)24 hours25Data Not AvailableData Not Available
Aqueous Solution (pH 9.0)24 hours25Data Not AvailableData Not Available
3% H₂O₂24 hours25Data Not AvailableData Not Available
Photostability (ICH Q1B)--Data Not AvailableData Not Available

Visualization of Methodologies

The following diagrams illustrate the logical flow of the experimental protocols described.

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_exp Equilibration cluster_analysis Analysis cluster_result Result prep Excess this compound shake Shake-Flask Incubation (Constant Temperature) prep->shake solvents Aqueous Buffers (pH 1.2-7.4) Organic Solvents Biorelevant Media solvents->shake separation Filtration / Centrifugation shake->separation quant Quantification of Supernatant (e.g., HPLC) separation->quant result Solubility Data (mg/mL) quant->result

Caption: A flowchart illustrating the shake-flask method for determining thermodynamic solubility.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis of Stressed Samples cluster_outcome Outcomes api This compound Solution acid Acid Hydrolysis api->acid base Base Hydrolysis api->base ox Oxidation (e.g., H₂O₂) api->ox therm Thermal Stress api->therm photo Photolytic Stress api->photo hplc Stability-Indicating HPLC acid->hplc base->hplc ox->hplc therm->hplc photo->hplc lcms LC-MS for Identification hplc->lcms method_dev Development of Stability-Indicating Method hplc->method_dev pathways Identification of Degradation Pathways lcms->pathways

The Therapeutic Potential of RS-64459-193 (AMG 193): An MTA-Cooperative PRMT5 Inhibitor for MTAP-Deleted Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RS-64459-193, also known as AMG 193, is a first-in-class, orally bioavailable small molecule that acts as a potent and selective MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1] This novel mechanism of action allows AMG 193 to selectively target cancer cells with a specific genetic alteration – the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] MTAP deletions are present in approximately 10-15% of all human cancers, including a significant portion of glioblastomas, mesotheliomas, bladder cancers, pancreatic cancers, and non-small cell lung cancers (NSCLC).[1][4] This whitepaper will provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and potential therapeutic applications of this compound.

Mechanism of Action: A Synthetically Lethal Approach

The therapeutic strategy of AMG 193 is rooted in the concept of synthetic lethality. In normal cells, the MTAP enzyme plays a crucial role in the salvage of adenine and methionine from 5'-methylthioadenosine (MTA). When the MTAP gene is deleted, as is the case in certain cancers, MTA accumulates within the tumor cells.[3]

AMG 193 leverages this accumulation of MTA. It preferentially binds to the PRMT5 enzyme when it is already in a complex with MTA, forming a stable ternary complex.[2][3] This MTA-cooperative inhibition leads to a potent and selective shutdown of PRMT5 activity in MTAP-deleted cancer cells, while largely sparing normal, MTAP-expressing cells.[2] The inhibition of PRMT5, a key enzyme that methylates a variety of proteins involved in cellular processes, results in several downstream effects that collectively lead to cancer cell death. These effects include:

  • Cell Cycle Arrest: Inhibition of PRMT5 leads to a halt in the cell cycle, preventing cancer cells from proliferating.[1][4]

  • DNA Damage: The disruption of PRMT5 activity induces DNA damage within the cancer cells.[1][4]

  • Aberrant RNA Splicing: PRMT5 is involved in the proper splicing of RNA. Its inhibition leads to errors in this process, resulting in dysfunctional proteins.[1][4]

These cellular insults ultimately trigger senescence and apoptosis in the MTAP-deleted cancer cells.[1]

Preclinical Data

Extensive preclinical studies have demonstrated the potent and selective anti-tumor activity of AMG 193 in a variety of in vitro and in vivo models of MTAP-deleted cancers.

In Vitro Activity

In cell-based assays, AMG 193 has shown significant potency and selectivity for MTAP-deleted cancer cell lines compared to their wild-type counterparts.

ParameterMTAP-deleted CellsMTAP Wild-Type CellsFold SelectivityReference
Cell Viability IC50 46-fold lower46x[3]
SDMA Inhibition IC50 90-fold lower90x[3]

Experimental Protocol: Cell Viability Assay

Cell viability was assessed using a standard colorimetric assay. Briefly, cancer cell lines (both MTAP-deleted and wild-type) were seeded in 96-well plates and treated with increasing concentrations of AMG 193 for a specified period (e.g., 72 hours). A reagent such as MTT or resazurin was then added, which is converted into a colored or fluorescent product by metabolically active cells. The absorbance or fluorescence was measured using a plate reader, and the IC50 values (the concentration of drug that inhibits cell growth by 50%) were calculated from the dose-response curves.

In Vivo Activity

In xenograft models using human cancer cell lines and patient-derived tumors, orally administered AMG 193 demonstrated robust and dose-dependent anti-tumor activity.[2][3]

Animal ModelCancer TypeTreatmentOutcomeReference
XenograftMTAP-deleted solid tumorsAMG 193 (oral)Significant tumor growth inhibition[2]
XenograftMTAP-deleted solid tumorsAMG 193 (oral)Significant reduction in SDMA levels[3]

Experimental Protocol: Xenograft Tumor Model

Human cancer cells with and without MTAP deletion were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. AMG 193 was administered orally at various doses and schedules. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and analyzed for pharmacodynamic markers, such as levels of symmetric dimethylarginine (SDMA), to confirm target engagement.

Clinical Data

AMG 193 is currently being evaluated in a Phase 1/2 clinical trial in patients with advanced MTAP-deleted solid tumors.[2] Preliminary results from this ongoing study have been promising, demonstrating clinical activity and a manageable safety profile.

Efficacy
ParameterValueCancer TypesReference
Confirmed Partial Responses ObservedVarious solid tumors[2]
Disease Stabilization Observed in most patientsVarious solid tumors[1]
ctDNA Reduction >90% in all patients with partial responsesVarious solid tumors[1]
Safety and Tolerability

The safety profile of AMG 193 in the dose-expansion phase of the clinical trial has been generally manageable.

Adverse Event (Any Grade)FrequencyAdverse Event (Grade 3)FrequencyReference
Nausea57.5%Nausea4.6%[1]
Vomiting34.5%Vomiting3.4%[1]
Fatigue25.3%Fatigue1.1%[1]

Importantly, there has been no clinically significant myelosuppression, a dose-limiting toxicity often seen with first-generation, non-selective PRMT5 inhibitors.[1]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of AMG 193 and a typical experimental workflow.

G cluster_normal_cell Normal Cell (MTAP Wild-Type) cluster_cancer_cell Cancer Cell (MTAP-Deleted) MTAP MTAP MTA_normal MTA MTAP->MTA_normal Metabolizes PRMT5_normal PRMT5 Methylated_Substrate_normal Methylated Proteins (Normal Function) PRMT5_normal->Methylated_Substrate_normal Methylates Substrate_normal Substrate Proteins Substrate_normal->PRMT5_normal MTAP_deleted MTAP Gene Deletion MTA_accumulated MTA Accumulation MTAP_deleted->MTA_accumulated PRMT5_cancer PRMT5 MTA_accumulated->PRMT5_cancer Ternary_Complex PRMT5-MTA-AMG193 Complex (Inactive) PRMT5_cancer->Ternary_Complex AMG_193 This compound (AMG 193) AMG_193->PRMT5_cancer Downstream_Effects Cell Cycle Arrest DNA Damage Aberrant Splicing Ternary_Complex->Downstream_Effects Inhibition Apoptosis Apoptosis Downstream_Effects->Apoptosis

Caption: Signaling pathway of this compound (AMG 193) in MTAP-deleted cancer cells.

G Start Start Implant Implant MTAP-deleted and MTAP-WT tumor cells into mice Start->Implant Tumor_Growth Allow tumors to reach palpable size Implant->Tumor_Growth Randomize Randomize mice into vehicle and AMG 193 treatment groups Tumor_Growth->Randomize Treat Administer AMG 193 orally Randomize->Treat Measure Measure tumor volume regularly Treat->Measure Endpoint Endpoint reached (e.g., tumor size, time) Measure->Endpoint Analyze Excise tumors and analyze for SDMA levels Endpoint->Analyze End End Analyze->End

Caption: Experimental workflow for in vivo efficacy studies of this compound.

Potential Therapeutic Applications

The selective nature of this compound makes it a promising therapeutic candidate for a wide range of solid tumors harboring MTAP deletions. The prevalence of this genetic alteration in cancers with high unmet medical need underscores the potential clinical impact of this targeted therapy. Some of the key cancer types where AMG 193 could be beneficial include:

  • Glioblastoma

  • Mesothelioma

  • Bladder Cancer

  • Pancreatic Cancer

  • Esophageal Cancer

  • Squamous Non-Small Cell Lung Cancer (NSCLC)

  • Melanoma

Furthermore, preclinical data suggests that AMG 193 may have synergistic effects when combined with other anti-cancer agents, such as chemotherapies and targeted therapies like the KRAS G12C inhibitor sotorasib.[2] This opens up the possibility of combination regimens to enhance efficacy and overcome resistance.

Conclusion

This compound (AMG 193) represents a significant advancement in the field of precision oncology. Its novel MTA-cooperative mechanism of PRMT5 inhibition provides a highly selective means of targeting MTAP-deleted cancers, a patient population with limited therapeutic options. The promising preclinical and early clinical data highlight the potential of AMG 193 to be a safe and effective treatment for a variety of solid tumors. Ongoing and future clinical studies will be crucial in further defining its role in the cancer treatment landscape, both as a monotherapy and in combination with other agents. The continued development of this first-in-class molecule holds the promise of a new targeted therapy for a genetically defined subset of cancer patients.

References

Methodological & Application

Application Notes and Protocols for a 5-HT Receptor Antagonist in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Topic: "RS-64459-193" Protocol for Cell-Based Assays Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a representative protocol for the characterization of a 5-HT receptor antagonist, exemplified by the hypothetical compound "this compound," in a cell-based functional assay. The protocol is designed for researchers in pharmacology and drug discovery to assess the potency and efficacy of test compounds targeting G-protein coupled receptors (GPCRs), specifically the serotonin (5-HT) receptors. The described assay measures the ability of an antagonist to inhibit the signal transduction cascade initiated by an agonist binding to a 5-HT receptor, a common mechanism for this class of receptors.

Serotonin receptors are a family of GPCRs that, upon activation by the endogenous ligand serotonin, trigger various intracellular signaling pathways. For instance, the 5-HT2C receptor subtype, when activated, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), which acts as a second messenger. This increase in cytosolic Ca2+ can be quantified using fluorescent calcium indicators, providing a robust readout for receptor activation.

The following protocol details a calcium mobilization assay in a recombinant cell line (e.g., HEK293) stably expressing a human 5-HT receptor. This assay format is widely used to screen for and characterize the pharmacological properties of potential receptor antagonists.

Signaling Pathway

The following diagram illustrates the signaling pathway activated by a 5-HT receptor agonist, which is subsequently inhibited by an antagonist.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor 5-HT Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca2+ Release ER ER Ca2+ Store ER->Ca_release Releases Ca2+ IP3R->ER Opens Channel Agonist 5-HT Agonist Agonist->Receptor Binds & Activates Antagonist This compound (Antagonist) Antagonist->Receptor Binds & Blocks

Caption: 5-HT Receptor Gq Signaling Pathway.

Experimental Workflow

The general workflow for the cell-based calcium mobilization assay is outlined below.

Experimental_Workflow start Start cell_culture 1. Culture HEK293 cells stably expressing 5-HT receptor start->cell_culture seeding 2. Seed cells into 96-well microplate cell_culture->seeding dye_loading 3. Load cells with calcium-sensitive fluorescent dye seeding->dye_loading compound_prep 4. Prepare serial dilutions of Antagonist (this compound) and Agonist (e.g., Serotonin) dye_loading->compound_prep antagonist_add 5. Add Antagonist to wells and incubate compound_prep->antagonist_add agonist_add 6. Add Agonist to wells antagonist_add->agonist_add measurement 7. Measure fluorescence intensity (kinetic read) agonist_add->measurement data_analysis 8. Analyze data to determine IC50 values measurement->data_analysis end End data_analysis->end

Caption: Calcium Mobilization Assay Workflow.

Materials and Reagents

Material/ReagentSupplierCatalog Number
HEK293 cells expressing human 5-HT receptor(Internal or Commercial)N/A
Dulbecco's Modified Eagle's Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Geneticin (G418)Thermo Fisher Scientific10131035
96-well black, clear-bottom microplatesCorning3603
Fluo-4 AMThermo Fisher ScientificF14201
Pluronic F-127Thermo Fisher ScientificP3000MP
Serotonin (5-Hydroxytryptamine) hydrochlorideSigma-AldrichH9523
This compound (or other antagonist)(As available)N/A
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650
Hank's Balanced Salt Solution (HBSS)Thermo Fisher Scientific14025092
ProbenecidSigma-AldrichP8761

Experimental Protocol

1. Cell Culture and Seeding 1.1. Maintain HEK293 cells stably expressing the 5-HT receptor of interest in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 500 µg/mL) for selection. 1.2. Culture cells at 37°C in a humidified atmosphere with 5% CO2. 1.3. On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution. 1.4. Resuspend the cells in complete growth medium and determine the cell density. 1.5. Seed the cells into a 96-well black, clear-bottom microplate at a density of 40,000-60,000 cells per well in 100 µL of culture medium. 1.6. Incubate the plate overnight at 37°C, 5% CO2.

2. Preparation of Reagents 2.1. Assay Buffer: Prepare HBSS containing 20 mM HEPES and 2.5 mM probenecid. Adjust pH to 7.4. 2.2. Dye Loading Solution: Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. For a final concentration of 4 µM Fluo-4 AM and 0.04% Pluronic F-127, mix equal volumes of 8 µM Fluo-4 AM and 0.08% Pluronic F-127 in Assay Buffer. 2.3. Compound Preparation:

  • Prepare a 10 mM stock solution of the antagonist (this compound) in DMSO.
  • Prepare a 10 mM stock solution of the agonist (Serotonin) in DMSO or water.
  • Perform serial dilutions of the antagonist and agonist in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.

3. Dye Loading 3.1. On the day of the assay, aspirate the culture medium from the cell plate. 3.2. Add 100 µL of the 2X Fluo-4 AM loading solution to each well. 3.3. Incubate the plate for 60 minutes at 37°C, 5% CO2. 3.4. After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye. 3.5. After the final wash, add 100 µL of Assay Buffer to each well.

4. Compound Addition and Measurement 4.1. This protocol follows a pre-incubation approach to allow the antagonist to reach equilibrium with the receptor. 4.2. Place the 96-well plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation). 4.3. Add 50 µL of the serially diluted antagonist solutions to the respective wells and incubate for 15-30 minutes at room temperature. Include wells with Assay Buffer only as a vehicle control. 4.4. After the antagonist pre-incubation, add 50 µL of the agonist solution at a pre-determined EC80 concentration (the concentration that elicits 80% of the maximal response). 4.5. Immediately begin measuring the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds for a total of 120-180 seconds.

Data Analysis and Presentation

The primary readout of this assay is the change in fluorescence intensity, which is proportional to the intracellular calcium concentration. The data can be analyzed by measuring the peak fluorescence response or the area under the curve for each well.

1. Data Normalization:

  • Subtract the baseline fluorescence (measured before agonist addition) from the peak fluorescence for each well.

  • Normalize the data to the control wells (agonist only, no antagonist) to express the response as a percentage of the maximum agonist response.

2. IC50 Determination:

  • Plot the normalized response against the logarithm of the antagonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Hypothetical Data Summary

The following table presents hypothetical data for the antagonist "this compound" in a 5-HT receptor calcium mobilization assay.

Antagonist Concentration (nM)% Inhibition of Agonist Response
0.15.2
115.8
1048.9
10085.3
100098.1
IC50 (nM) 10.5

Conclusion

The provided application note and protocol describe a robust and reproducible cell-based assay for the pharmacological characterization of 5-HT receptor antagonists. By measuring changes in intracellular calcium, this assay allows for the determination of antagonist potency (IC50). This protocol can be adapted for high-throughput screening of compound libraries or for detailed pharmacological studies of lead compounds. Careful optimization of cell density, dye loading conditions, and agonist concentration is recommended to ensure optimal assay performance.

Application Notes and Protocols for RS-64459-193 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of RS-64459-193, a 5-HT1A receptor partial agonist, for in vitro cell culture experiments. The provided methodologies and recommendations are based on the known mechanism of action of 5-HT1A receptor ligands and standard laboratory practices for cell-based assays.

Introduction

This compound is a partial agonist of the serotonin 1A (5-HT1A) receptor, a member of the G protein-coupled receptor (GPCR) family. It exhibits a binding affinity (Ki) of 24.9 nM for the 5-HT1A receptor. As a partial agonist, this compound binds to and activates the receptor, but elicits a submaximal response compared to a full agonist like serotonin. This property makes it a valuable tool for modulating 5-HT1A receptor signaling in various cellular models, particularly in neuroscience and oncology research where the 5-HT1A receptor is a key therapeutic target.

Data Presentation

Due to the limited availability of public data for this compound, this section provides a template for researchers to populate with their own experimental data. The table below summarizes the known binding affinity.

Table 1: Known Receptor Binding Affinity for this compound

ParameterValueReceptorSpecies
Ki24.9 nM5-HT1ANot Specified

Table 2: Example Data Table for Experimental Results (to be populated by the user)

Cell LineAssay TypeTreatment Duration (hours)Working Concentration (µM)Observed Effect (e.g., % inhibition of cell viability)IC50/EC50 (µM)
e.g., MCF-7Cell Viability (MTT)720.1, 1, 10, 50, 100
e.g., PC-3cAMP Assay10.01, 0.1, 1, 10
e.g., SH-SY5YERK1/2 Phosphorylation0.50.1, 1, 10

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Determine the required stock concentration. A stock concentration of 10 mM is recommended for most applications.

  • Calculate the required amount of this compound and DMSO.

    • Formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

    • The molecular weight of this compound is required from the supplier's datasheet. For the purpose of this protocol, we will assume a hypothetical molecular weight of 400 g/mol .

    • Example calculation for 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L * 400 g/mol * 0.001 L * 1000 = 4 mg

  • Weigh the this compound powder accurately using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Add the appropriate volume of DMSO to the vial containing the powder. In the example above, this would be 1 mL.

  • Dissolve the compound completely. Vortex the solution gently and, if necessary, warm it in a 37°C water bath for a few minutes to aid dissolution. Ensure no visible particulates remain.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C or -80°C. When stored correctly, DMSO stock solutions are typically stable for several months. Always refer to the supplier's datasheet for specific storage recommendations.

Treatment of Cultured Cells with this compound

Objective: To treat cultured cells with the desired working concentrations of this compound.

Materials:

  • Cultured cells in multi-well plates or flasks

  • Complete cell culture medium (appropriate for the cell line)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, filtered pipette tips and pipettes

Protocol:

  • Determine the final working concentrations required for your experiment. These should be based on the known Ki value and empirical testing. A good starting range for a compound with a Ki of 24.9 nM would be from 10 nM to 10 µM.

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare serial dilutions of the stock solution in complete cell culture medium.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Example Dilution Scheme for a 10 µM final concentration:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of complete culture medium. This results in a 10 µM solution.

      • Add the desired volume of this 10 µM solution to your cells. For example, if you are replacing 100 µL of media in a 96-well plate, you would add 100 µL of this 10 µM solution.

  • Include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.

  • Remove the existing medium from the cells (if required by the specific assay) and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) in a suitable incubator (e.g., 37°C, 5% CO2).

  • Proceed with the desired downstream cell-based assay (e.g., cell viability assay, western blotting for signaling proteins, or a cAMP assay).

Mandatory Visualizations

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol RS64459 This compound HTR1A 5-HT1A Receptor RS64459->HTR1A Binds and partially activates G_protein Gi/o Protein HTR1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates Ras Ras G_protein->Ras Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Akt Akt PI3K->Akt Activates CellResponse Cellular Response (e.g., Proliferation, Survival) Akt->CellResponse Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellResponse

Caption: Signaling pathway of this compound via the 5-HT1A receptor.

G cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Prepare Working Dilutions in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate for Desired Time treat->incubate assay Perform Downstream Assay (e.g., Viability, Western Blot) incubate->assay data Data Analysis assay->data

Caption: Experimental workflow for this compound cell culture treatment.

Application Notes and Protocols: RS-64459-193 for Immunoprecipitation Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-64459-193 is a potent and selective, MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Its mechanism of action is particularly effective in tumors with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common occurrence in various cancers.[1][2][3] In MTAP-deleted cancer cells, the accumulation of 5'-methylthioadenosine (MTA) leads to the formation of an MTA-PRMT5 complex, to which this compound preferentially binds.[1][3] This selective inhibition of PRMT5 in cancer cells spares normal tissues, where MTAP is functional.[1] The inhibition of PRMT5 disrupts critical cellular processes, including mRNA splicing, DNA damage response, and cell cycle progression, ultimately leading to cell cycle arrest and apoptosis in MTAP-deficient tumors.[1][4]

These application notes provide a detailed protocol for utilizing this compound in an immunoprecipitation kinase assay to assess its inhibitory effects on PRMT5 activity.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterHCT116 MTAP+/+HCT116 MTAP-/-Fold Selectivity
Cell Viability IC50 (nM) 10702346.5x
SDMA Inhibition IC50 (nM) 9001090x

SDMA (Symmetric Dimethylarginine) is a pharmacodynamic biomarker for PRMT5 activity.

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species

SpeciesUnbound Fraction (Plasma)Clearance (L/h/kg)Half-life (h)Oral Bioavailability (%)
Mouse 0.0710.0611.677
Rat 0.099N/AN/AN/A
Dog 0.083N/AN/AN/A
Human 0.108N/AN/AN/A

Signaling Pathway

PRMT5_Inhibition_Pathway cluster_normal_cell Normal Cell (MTAP+/+) cluster_cancer_cell Cancer Cell (MTAP-/-) MTAP_pos MTAP MTA_pos MTA MTA_pos->MTAP_pos Metabolism SAM_pos SAM SAM_pos->MTA_pos Methylation PRMT5_pos PRMT5 Methylated_Substrate_pos Methylated Substrate (Normal Function) PRMT5_pos->Methylated_Substrate_pos Methylation Substrate_pos Substrate Substrate_pos->PRMT5_pos MTAP_neg MTAP Deletion MTA_neg MTA Accumulation PRMT5_neg PRMT5 MTA_neg->PRMT5_neg Complex PRMT5-MTA-RS-64459-193 Complex PRMT5_neg->Complex RS64459 This compound RS64459->Complex Inhibition Inhibition of Methylation Complex->Inhibition Cell_Death Cell Cycle Arrest, Apoptosis Inhibition->Cell_Death

Caption: Mechanism of selective PRMT5 inhibition by this compound in MTAP-deleted cancer cells.

Experimental Protocols

Immunoprecipitation Kinase Assay Workflow

IP_Kinase_Assay_Workflow start Start cell_lysis 1. Cell Lysate Preparation start->cell_lysis pre_clearing 2. Pre-clearing Lysate cell_lysis->pre_clearing immunoprecipitation 3. Immunoprecipitation of PRMT5 pre_clearing->immunoprecipitation washing_ip 4. Washing of Immunocomplex immunoprecipitation->washing_ip kinase_assay 5. In Vitro Kinase Assay with this compound washing_ip->kinase_assay sds_page 6. SDS-PAGE and Autoradiography kinase_assay->sds_page analysis 7. Data Analysis sds_page->analysis end End analysis->end

Caption: Workflow for the immunoprecipitation kinase assay with this compound.

Detailed Methodology

1. Cell Lysate Preparation [5][6][7] a. Culture MTAP-deleted (e.g., HCT116 MTAP-/-) and wild-type (e.g., HCT116 MTAP+/+) cells to 80-90% confluency. b. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Lyse cells in ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors). d. Incubate on ice for 30 minutes with gentle agitation. e. Scrape cells and transfer the lysate to a microcentrifuge tube. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Collect the supernatant (total cell lysate) and determine the protein concentration using a Bradford assay.

2. Pre-clearing the Lysate [7][8] a. To 1 mg of total protein lysate, add 20 µL of Protein A/G agarose bead slurry. b. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube.

3. Immunoprecipitation of PRMT5 [5][6][9] a. To the pre-cleared lysate, add 2-5 µg of anti-PRMT5 antibody. b. Incubate overnight at 4°C with gentle rotation. c. Add 30 µL of Protein A/G agarose bead slurry to capture the antibody-protein complexes. d. Incubate for 2-4 hours at 4°C with gentle rotation. e. Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads. f. Discard the supernatant.

4. Washing of Immunocomplex [5][6] a. Wash the bead pellet three times with 1 mL of ice-cold lysis buffer. b. After the final wash, wash the pellet twice with 1 mL of kinase assay buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

5. In Vitro Kinase Assay with this compound [5][6] a. Resuspend the washed bead pellet in 40 µL of kinase assay buffer. b. Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. c. Pre-incubate for 15 minutes at 30°C. d. Initiate the kinase reaction by adding 10 µL of a reaction mix containing:

  • 5 µg of a suitable substrate (e.g., Histone H4)
  • 100 µM ATP
  • 10 µCi of [γ-³²P]ATP e. Incubate for 30 minutes at 30°C with gentle agitation. f. Terminate the reaction by adding 20 µL of 3x SDS-PAGE sample buffer and boiling for 5 minutes.

6. SDS-PAGE and Autoradiography a. Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. b. Following electrophoresis, transfer the proteins to a PVDF membrane. c. Expose the membrane to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate. d. Perform a western blot for PRMT5 on the same membrane to confirm equal loading of the immunoprecipitated kinase.

7. Data Analysis a. Quantify the band intensity of the phosphorylated substrate using densitometry software. b. Normalize the phosphorylation signal to the amount of immunoprecipitated PRMT5. c. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

References

Application Notes and Protocols for High-Throughput Screening of RS-64459-193

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-64459-193 (also known as AMG-193) is a first-in-class, orally bioavailable, and selective MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] This compound exhibits a novel mechanism of action, capitalizing on a synthetic lethal interaction in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] MTAP deletion, which occurs in approximately 10-15% of human cancers, leads to the accumulation of methylthioadenosine (MTA).[2] this compound preferentially binds to the MTA-PRMT5 complex, selectively inhibiting the methyltransferase activity in cancer cells while sparing normal tissues where MTA levels are low.[1][2][3] Inhibition of PRMT5 by this compound in MTAP-deleted cells has been shown to induce DNA damage, cell cycle arrest, and aberrant mRNA splicing, leading to anti-tumor activity.[1][4][5]

These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays to identify and characterize inhibitors of PRMT5, with a focus on MTA-cooperative inhibition. The provided protocols are intended to serve as a guide for researchers developing and executing screening campaigns.

Signaling Pathway and Mechanism of Action

This compound's therapeutic potential is rooted in the specific metabolic vulnerability created by MTAP deletion in cancer cells. The following diagram illustrates the signaling pathway and the mechanism of MTA-cooperative inhibition of PRMT5 by this compound.

cluster_normal_cell Normal Cell (MTAP Wild-Type) cluster_cancer_cell Cancer Cell (MTAP-Deleted) MTAP_WT MTAP MTA_WT MTA (low levels) MTAP_WT->MTA_WT Metabolizes PRMT5_WT PRMT5 Substrate_WT Substrate (e.g., Histones) PRMT5_WT->Substrate_WT Methylates Methylated_Substrate_WT Methylated Substrate SAM_WT SAM SAM_WT->PRMT5_WT Cofactor RS64459_WT This compound RS64459_WT->PRMT5_WT Low Affinity MTAP_del MTAP (Deleted) MTA_del MTA (accumulated) MTAP_del->MTA_del Cannot Metabolize PRMT5_del PRMT5 MTA_del->PRMT5_del Binds MTA_PRMT5_complex MTA-PRMT5 Complex Substrate_del Substrate MTA_PRMT5_complex->Substrate_del Methylation Blocked Cell_Effects Cell Cycle Arrest, DNA Damage, Aberrant Splicing MTA_PRMT5_complex->Cell_Effects Leads to SAM_del SAM Methylated_Substrate_del Methylated Substrate RS64459_del This compound RS64459_del->MTA_PRMT5_complex High Affinity Binding (Inhibition)

Caption: Mechanism of this compound in MTAP-deleted cancer cells.

Data Presentation

The following table summarizes the quantitative data for this compound (AMG-193) from preclinical studies.

ParameterValueCell Line/SystemConditionReference
Cell Viability IC50 0.1 µMHCT116 (MTAP-null)---[6]
Cell Viability IC50 > 4 µMHCT116 (MTAP WT)---[6]
SDMA Inhibition IC50 ~40x more selective in MTAP-null vs. WTHCT116 isogenic pairCellular assay[6]
SDMA Inhibition IC50 >100x more selective in MTAP-null vs. WTHCT116 isogenic pairCellular assay[6]

Experimental Protocols

Biochemical High-Throughput Screening for PRMT5 Inhibitors (AlphaLISA)

This protocol describes a homogenous, proximity-based assay to screen for inhibitors of PRMT5 methyltransferase activity.

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the methylation of a biotinylated histone H4 peptide substrate by PRMT5.[7][8] Upon methylation, an antibody specific to the symmetrically dimethylated arginine 3 of histone H4 (H4R3me2s) binds to the substrate. This complex is then captured by acceptor beads, while the biotinylated substrate is captured by streptavidin-coated donor beads. Upon excitation, the donor beads release singlet oxygen, which activates the acceptor beads, resulting in a chemiluminescent signal that is proportional to PRMT5 activity.

Materials:

  • Recombinant PRMT5/MEP50 complex

  • Biotinylated Histone H4 (1-21) peptide

  • S-adenosyl-L-methionine (SAM)

  • Anti-H4R3me2s Acceptor beads

  • Streptavidin-coated Donor beads

  • Assay Buffer: 30 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20

  • This compound (as a control inhibitor)

  • Compound library

  • 384-well white microplates

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of test compounds and this compound controls into the 384-well microplates.

  • Enzyme and Substrate Preparation: Prepare a master mix of PRMT5/MEP50 complex and biotinylated H4 peptide in assay buffer.

  • Reaction Initiation: Add the enzyme/substrate mix to the compound-plated wells.

  • Methylation Reaction: Add SAM to all wells to initiate the methylation reaction. Incubate for 1 hour at room temperature.

  • Detection: Add a mixture of acceptor and donor beads to the wells. Incubate for 1 hour at room temperature in the dark.

  • Signal Reading: Read the plates on an Envision plate reader or a similar instrument capable of detecting AlphaLISA signals.

Cell-Based High-Throughput Screening for Selective Inhibitors in MTAP-Deleted Cancers

This protocol outlines a cell-based assay to screen for compounds that selectively inhibit the viability of MTAP-deleted cancer cells.

Principle: This assay compares the effect of test compounds on the viability of an isogenic pair of cell lines: one with a wild-type MTAP gene and the other with a deleted MTAP gene. Cell viability is assessed using a luminescent assay that measures intracellular ATP levels, which correlate with the number of metabolically active cells.

Materials:

  • HCT116 MTAP WT and HCT116 MTAP-deleted (-/-) cell lines

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (as a positive control)

  • Compound library

  • 384-well clear-bottom, white-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

  • Cell Seeding: Seed both HCT116 MTAP WT and MTAP-deleted cells into separate 384-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Addition: Add test compounds and controls (vehicle and this compound) to the cell plates.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 values for each compound in both cell lines to determine selectivity.

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel PRMT5 inhibitors.

cluster_primary_screen Primary Screen cluster_secondary_screen Secondary & Confirmatory Screens cluster_hit_to_lead Hit-to-Lead Optimization Compound_Library Compound Library HTS_Assay Biochemical HTS (e.g., AlphaLISA) Compound_Library->HTS_Assay Primary_Hits Primary Hits HTS_Assay->Primary_Hits Dose_Response Dose-Response & IC50 Determination Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., MTase-Glo) Dose_Response->Orthogonal_Assay Cell_Based_Assay Cell-Based Viability Assay (MTAP WT vs. MTAP-del) Orthogonal_Assay->Cell_Based_Assay Confirmed_Hits Confirmed & Selective Hits Cell_Based_Assay->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Confirmed_Hits->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: A typical high-throughput screening workflow.

References

Application Note and Protocol: Analysis of 5-HT1A Receptor Engagement with RS-64459-193 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

RS-64459-193 is a partial agonist for the 5-hydroxytryptamine 1A (5-HT1A) receptor, with a reported Ki of 24.9 nM[1]. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes in the central nervous system. Consequently, modulators of this receptor are of significant interest in drug development for neurological and psychiatric disorders. Flow cytometry is a powerful technique to characterize the binding of ligands like this compound to the 5-HT1A receptor on a single-cell basis, enabling the quantification of receptor expression and ligand engagement. This document provides a detailed guide for the use of this compound in flow cytometry applications.

Data Presentation

Table 1: Hypothetical Receptor Occupancy of this compound in a 5-HT1A-expressing Cell Line

Compound Concentration (nM)Mean Fluorescence Intensity (MFI)% Receptor Occupancy
0 (Unstained Control)500%
0 (Vehicle Control)1500%
150025%
10150062.5%
25 (Approx. Ki)250087.5%
100350095%
500380098%

Table 2: Hypothetical Downstream Signaling Marker Modulation by this compound

Treatment% of Cells Positive for Phospho-ERK
Untreated5%
Vehicle Control6%
This compound (100 nM)35%
Full Agonist (100 nM)60%
Antagonist (100 nM)7%

Experimental Protocols

Protocol 1: Cell Surface Staining of 5-HT1A Receptor

This protocol describes the direct staining of cell surface 5-HT1A receptors using a fluorescently-conjugated primary antibody for immunophenotyping by flow cytometry.

Materials:

  • Cells expressing 5-HT1A receptor (e.g., transfected HEK293 cells or primary neurons)

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Anti-5-HT1A Receptor Antibody (conjugated to a fluorophore, e.g., Alexa Fluor 488)

  • Fixable Viability Dye

  • 7-AAD or Propidium Iodide (for dead cell exclusion if a viability dye is not used)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and wash once with cold PBS.

    • Resuspend cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/mL.

  • Viability Staining:

    • Add the fixable viability dye according to the manufacturer's instructions.

    • Incubate for 15-30 minutes at 4°C, protected from light.

    • Wash the cells once with Flow Cytometry Staining Buffer.

  • Antibody Staining:

    • Add the anti-5-HT1A receptor antibody at the recommended concentration.

    • Incubate for 30-60 minutes at 4°C, protected from light.

  • Washing:

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

    • Centrifuge at 300 x g for 5 minutes at 4°C between washes.

  • Acquisition:

    • Resuspend the cells in 0.5 mL of Flow Cytometry Staining Buffer.

    • If a viability dye was not used, add 7-AAD or Propidium Iodide just before analysis.

    • Acquire events on a flow cytometer.

Protocol 2: Competitive Binding Assay with this compound

This protocol outlines a competitive binding assay to determine the affinity of unlabeled this compound by measuring the displacement of a fluorescently labeled ligand.

Materials:

  • Cells expressing 5-HT1A receptor

  • Flow Cytometry Staining Buffer

  • Fluorescently labeled 5-HT1A receptor ligand (e.g., a fluorescent analog of a known antagonist)

  • Unlabeled this compound at various concentrations

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Prepare cells as described in Protocol 1, Step 1.

  • Competition:

    • In separate tubes, add increasing concentrations of unlabeled this compound to the cell suspension.

    • Incubate for 15 minutes at room temperature.

  • Labeled Ligand Addition:

    • Add a fixed, subsaturating concentration of the fluorescently labeled 5-HT1A ligand to all tubes.

    • Incubate for 30-60 minutes at 4°C, protected from light.

  • Washing:

    • Wash the cells twice with cold Flow Cytometry Staining Buffer.

  • Acquisition:

    • Resuspend the cells in 0.5 mL of Flow Cytometry Staining Buffer and acquire on a flow cytometer.

Visualizations

G cluster_membrane Cell Membrane 5HT1A_Receptor 5-HT1A Receptor G_Protein Gi/o Protein 5HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ERK_Activation ERK Activation G_Protein->ERK_Activation Promotes RS64459_193 This compound (Partial Agonist) RS64459_193->5HT1A_Receptor Binds cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits G Start Start Harvest_Cells Harvest and Wash Cells Start->Harvest_Cells Viability_Stain Viability Staining Harvest_Cells->Viability_Stain Wash1 Wash Cells Viability_Stain->Wash1 Antibody_Incubation Incubate with Anti-5-HT1A Antibody Wash1->Antibody_Incubation Wash2 Wash Cells (2x) Antibody_Incubation->Wash2 Acquire Acquire on Flow Cytometer Wash2->Acquire Analyze Data Analysis Acquire->Analyze

References

Application Notes and Protocols: Synergistic Anti-Tumor Activity of PRMT5 Inhibitor RS-64459-193 in Combination with Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in various cellular processes, including cell growth, proliferation, and DNA damage repair. Its overexpression has been linked to the progression of numerous cancers, making it a compelling therapeutic target. RS-64459-193 is a potent and selective MTA-cooperative inhibitor of PRMT5, demonstrating preferential activity in tumor cells with methylthioadenosine phosphorylase (MTAP) gene deletion. Cisplatin is a cornerstone of chemotherapy for many solid tumors, exerting its cytotoxic effects primarily by inducing DNA damage.

This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of combining this compound with cisplatin. The provided information is based on preclinical data for MTA-cooperative PRMT5 inhibitors, such as AMG 193, and other PRMT5 inhibitors which are structurally or functionally analogous to this compound.

Mechanism of Action and Therapeutic Rationale

This compound, as an MTA-cooperative PRMT5 inhibitor, selectively targets cancer cells with MTAP deletion. The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which binds to PRMT5, creating a hypomorphic state that is highly susceptible to further inhibition by MTA-cooperative inhibitors like this compound.[1][2] Inhibition of PRMT5 leads to cell cycle arrest, DNA damage, and apoptosis.[2][3]

Cisplatin induces DNA adducts, leading to cell cycle arrest and apoptosis.[4] However, resistance to cisplatin is a significant clinical challenge. The combination of a PRMT5 inhibitor with cisplatin has been shown to be synergistic, enhancing the therapeutic efficacy of cisplatin.[5][6] This synergistic effect is attributed to the ability of PRMT5 inhibitors to sensitize tumor cells to chemotherapy by impairing DNA damage repair pathways and promoting apoptosis.[5][7]

Data Presentation

In Vitro Efficacy of PRMT5 Inhibitors in Combination with Cisplatin

The following tables summarize the synergistic effects observed when combining a PRMT5 inhibitor with cisplatin in various cancer cell lines.

Cell LineCancer TypePRMT5 InhibitorCisplatin ConcentrationPRMT5 Inhibitor ConcentrationCombination EffectReference
A549Lung AdenocarcinomaAMI-1IC505 and 10 µMSynergistic (CI = 0.9 and 0.6)[5]
BT20Triple-Negative Breast CancerEPZ015938VariedVariedSynergistic[6]
MDA-MB-468Triple-Negative Breast CancerEPZ015938VariedVariedSynergistic[6]
MDA-MB-453Triple-Negative Breast CancerEPZ015938VariedVariedSynergistic[6]

Table 1: Synergistic Effects of PRMT5 Inhibitors and Cisplatin. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.

In Vitro Activity of MTA-Cooperative PRMT5 Inhibitors
Cell LineMTAP StatusCompoundAssayIC50Selectivity (MTAP WT / MTAP-null)Reference
HCT116MTAP-nullAMG 193Viability0.1 µM~40-fold[2]
HCT116MTAP WTAMG 193Viability> 4 µM~40-fold[2]
HCT116MTAP-nullAMG 193SDMA Levels->100-fold[2]

Table 2: Selective Activity of MTA-Cooperative PRMT5 Inhibitor AMG 193. SDMA (symmetric dimethylarginine) is a pharmacodynamic biomarker for PRMT5 activity.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS/MTT Assay)

Objective: To determine the dose-dependent effect of this compound and cisplatin, alone and in combination, on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-468)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Cisplatin

  • MTS or MTT reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

  • Prepare serial dilutions of this compound and cisplatin in complete culture medium.

  • For combination treatment, prepare a matrix of concentrations for both compounds.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors, alone or in combination. Include a vehicle control (e.g., DMSO).[8]

  • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.[8]

  • Add 20 µL of MTS/MTT reagent to each well and incubate for 2-4 hours.[8]

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[8]

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values. For combination treatments, calculate the Combination Index (CI) using appropriate software (e.g., CalcuSyn) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[5]

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound and cisplatin, alone and in combination.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cisplatin

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or cisplatin for 48-72 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.[9]

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.[9]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[9]

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Protocol 3: Western Blot Analysis

Objective: To investigate the effect of this compound and cisplatin on the expression of key proteins involved in PRMT5 signaling and apoptosis.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cisplatin

  • Lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies (e.g., anti-PRMT5, anti-H4R3me2s, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Treat cells with various concentrations of this compound and/or cisplatin for 48-72 hours.

  • Harvest the cells and lyse them in lysis buffer.[8]

  • Determine the protein concentration of the lysates using a BCA assay.[8]

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[8]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[8]

  • Incubate the membrane with the primary antibody overnight at 4°C.[8]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detect the signal using a chemiluminescence substrate and an imaging system.[8]

  • Strip and re-probe the membrane for a loading control (e.g., β-actin) to normalize the data.[5]

Visualizations

G cluster_0 PRMT5 Inhibition by this compound cluster_1 Cisplatin Action cluster_2 Synergistic Effects MTAP_del MTAP Deletion MTA_acc MTA Accumulation MTAP_del->MTA_acc PRMT5_MTA PRMT5:MTA Complex MTA_acc->PRMT5_MTA PRMT5_inhibition PRMT5 Inhibition PRMT5_MTA->PRMT5_inhibition RS64459 This compound RS64459->PRMT5_MTA Binds to Splicing_defects Alternative Splicing Defects PRMT5_inhibition->Splicing_defects DNA_damage Increased DNA Damage PRMT5_inhibition->DNA_damage Apoptosis Apoptosis Splicing_defects->Apoptosis Cisplatin Cisplatin DNA_adducts DNA Adducts Cisplatin->DNA_adducts DNA_adducts->DNA_damage Cell_cycle_arrest G2/M Cell Cycle Arrest DNA_damage->Cell_cycle_arrest Cell_cycle_arrest->Apoptosis

Caption: Signaling pathway of this compound and cisplatin combination therapy.

G cluster_0 In Vitro Experiments cluster_1 Endpoint Assays start Seed Cancer Cells (e.g., MTAP-deleted) treatment Treat with this compound, Cisplatin, or Combination start->treatment incubation Incubate for 48-96 hours treatment->incubation cell_viability Cell Viability (MTS/MTT) incubation->cell_viability apoptosis Apoptosis (Flow Cytometry) incubation->apoptosis western_blot Protein Expression (Western Blot) incubation->western_blot analysis Data Analysis: IC50, Combination Index, Apoptosis Rate, Protein Levels cell_viability->analysis apoptosis->analysis western_blot->analysis

References

Application Notes & Protocols: The Use of AMG 193 (RS-64459-193) in CRISPR Screening

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "RS-64459-193" did not yield specific search results. The information provided herein pertains to AMG 193 , a compound with a similar application profile that is extensively documented in the context of cancer therapy and synthetic lethality, topics highly relevant to CRISPR screening. It is presumed that "this compound" may be an alternative or internal identifier for AMG 193.

Introduction

AMG 193 is a first-in-class, orally bioavailable, and potent MTA-cooperative PRMT5 inhibitor.[1][2] It demonstrates a novel mechanism of action by selectively targeting cancer cells with a specific genetic vulnerability: the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3] This application note will detail the use of AMG 193 in CRISPR screening workflows to identify genes that modulate sensitivity to PRMT5 inhibition in MTAP-deleted cancers. We will provide an overview of the underlying biological principles, quantitative data on AMG 193's activity, a detailed experimental protocol for a CRISPR-based screen, and a diagram of the relevant signaling pathway.

Mechanism of Action and Rationale for CRISPR Screening

The therapeutic strategy behind AMG 193 is rooted in the concept of synthetic lethality. In normal cells, the MTAP enzyme is functional. However, in approximately 10-15% of human tumors, the MTAP gene is homozygously deleted, often along with the adjacent tumor suppressor gene CDKN2A.[1][3] This deletion leads to the accumulation of the metabolite 5'-methylthioadenosine (MTA).[2]

Protein arginine methyltransferase 5 (PRMT5) is an essential enzyme involved in various cellular processes, including RNA splicing, gene expression, and DNA repair.[1] AMG 193 is an MTA-cooperative inhibitor, meaning it preferentially binds to the PRMT5-MTA complex, leading to complete inhibition of PRMT5 activity.[1] This selective inhibition in MTAP-deleted cells, where MTA levels are high, leads to cell cycle arrest, DNA damage, and ultimately, cell death, while sparing normal cells with functional MTAP.[1][3]

CRISPR-based genetic screens are powerful tools to identify genes that, when knocked out, either enhance or suppress the cytotoxic effects of a drug. In the context of AMG 193, a genome-wide CRISPR knockout screen can be employed in MTAP-deleted cancer cell lines to uncover novel gene targets that:

  • Sensitize cells to AMG 193, potentially revealing synergistic drug combination strategies.

  • Induce resistance to AMG 193, elucidating mechanisms of acquired resistance.

Quantitative Data Presentation

The following tables summarize the quantitative data available for AMG 193, highlighting its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of AMG 193

ParameterCell Line GenotypeValueFold SelectivityReference
Cell Viability IC50 MTAP-deleted0.107 µM46-fold[2]
MTAP Wild-TypeNot specified, but 46x higher than deleted[2]
SDMA Inhibition IC50 MTAP-deletedNot specified, but 90x lower than WT90-fold[2]
MTAP Wild-TypeNot specified[2]

Table 2: Pharmacokinetic Properties of AMG 193 in Mice

ParameterValueReference
Oral Bioavailability 77%[2]
Half-life (t1/2) 1.6 hours[2]
Clearance 0.061 L/h/kg[2]

Experimental Protocols

This section outlines a detailed protocol for performing a pooled genome-wide CRISPR knockout screen to identify genetic modifiers of AMG 193 sensitivity.

1. Cell Line Selection and Culture

  • Cell Line: Select a human cancer cell line with a homozygous deletion of the MTAP gene. Examples include HCT116 MTAP -/- or other commercially available MTAP-deleted cell lines.

  • Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Lentiviral Library Production and Transduction

  • Library: Utilize a genome-scale CRISPR knockout library (e.g., GeCKO v2, Sanger library).[4][5]

  • Lentivirus Production: Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G). Harvest the lentiviral supernatant 48-72 hours post-transfection.

  • Transduction: Transduce the MTAP-deleted cancer cell line with the lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

  • Antibiotic Selection: Select transduced cells with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

3. CRISPR Screen Execution

  • Cell Seeding: Plate the transduced and selected cell population into two arms: a control group (treated with vehicle, e.g., DMSO) and an experimental group (treated with AMG 193).

  • Drug Treatment: Treat the experimental group with a concentration of AMG 193 that results in approximately 50-70% inhibition of cell growth (IC50-IC70). This concentration needs to be determined empirically for the chosen cell line.

  • Incubation: Incubate the cells for a sufficient period to allow for the desired selective pressure (typically 14-21 days). Passage the cells as needed, maintaining a representative cell population.

  • Cell Harvesting: At the end of the incubation period, harvest the surviving cells from both the control and AMG 193-treated populations.

4. Genomic DNA Extraction and Next-Generation Sequencing (NGS)

  • gDNA Extraction: Extract genomic DNA from the harvested cells.

  • PCR Amplification: Amplify the sgRNA-containing cassettes from the genomic DNA using primers specific to the library vector.

  • NGS: Sequence the amplified sgRNA cassettes using a high-throughput sequencing platform.

5. Data Analysis

  • Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to determine the read count for each sgRNA.

  • Hit Identification: Use bioinformatics tools like MAGeCK to identify sgRNAs that are significantly enriched (resistance genes) or depleted (sensitizer genes) in the AMG 193-treated population compared to the control population.[4]

  • Gene Ranking: Rank the genes based on the statistical significance of the enrichment or depletion of their corresponding sgRNAs.

6. Hit Validation

  • Individual sgRNA Validation: Validate the top candidate genes by generating individual knockout cell lines for each gene using 2-3 different sgRNAs.

  • Phenotypic Assays: Confirm the sensitization or resistance phenotype by performing cell viability assays with AMG 193 on the individual knockout cell lines.

Visualizations

Signaling Pathway and Mechanism of Action

AMG193_Mechanism cluster_Normal_Cell Normal Cell (MTAP Wild-Type) cluster_Cancer_Cell Cancer Cell (MTAP-deleted) MTAP MTAP MTA_normal MTA (low levels) MTAP->MTA_normal Metabolizes MTA PRMT5_normal PRMT5 Methylated_Substrates_normal Methylated Substrates PRMT5_normal->Methylated_Substrates_normal Methylation Substrates_normal Substrates Cell_Survival_normal Normal Cell Function and Survival Methylated_Substrates_normal->Cell_Survival_normal MTAP_deleted MTAP (deleted) MTA_accumulated MTA (accumulated) MTAP_deleted->MTA_accumulated MTA accumulates PRMT5_MTA_AMG193_complex PRMT5-MTA-AMG193 (Inactive Complex) MTA_accumulated->PRMT5_MTA_AMG193_complex PRMT5_cancer PRMT5 PRMT5_cancer->PRMT5_MTA_AMG193_complex AMG193 AMG 193 AMG193->PRMT5_MTA_AMG193_complex Cell_Death Cell Cycle Arrest, DNA Damage, Cell Death PRMT5_MTA_AMG193_complex->Cell_Death Inhibition of PRMT5 activity

Caption: Mechanism of action of AMG 193 in MTAP-deleted cancer cells.

CRISPR Screening Workflow

CRISPR_Screen_Workflow start Start: MTAP-deleted Cancer Cell Line lentiviral_prep Lentiviral Prep of CRISPR KO Library start->lentiviral_prep transduction Transduction & Selection lentiviral_prep->transduction pooled_cells Pooled Knockout Cell Population transduction->pooled_cells split Split Population pooled_cells->split control_arm Control (Vehicle) split->control_arm Control treatment_arm AMG 193 Treatment split->treatment_arm Treatment incubation_control Incubation (14-21 days) control_arm->incubation_control incubation_treatment Incubation (14-21 days) treatment_arm->incubation_treatment harvest_control Harvest Surviving Cells incubation_control->harvest_control harvest_treatment Harvest Surviving Cells incubation_treatment->harvest_treatment gDNA_extraction_control gDNA Extraction harvest_control->gDNA_extraction_control gDNA_extraction_treatment gDNA Extraction harvest_treatment->gDNA_extraction_treatment ngs_prep_control NGS Library Prep & Sequencing gDNA_extraction_control->ngs_prep_control ngs_prep_treatment NGS Library Prep & Sequencing gDNA_extraction_treatment->ngs_prep_treatment data_analysis Data Analysis (sgRNA Enrichment/Depletion) ngs_prep_control->data_analysis ngs_prep_treatment->data_analysis hit_identification Hit Identification (Resistance & Sensitizer Genes) data_analysis->hit_identification

References

Troubleshooting & Optimization

Technical Support Center: Compound Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding issues with dissolving research compounds, with a specific focus on challenges encountered with "RS-64459-193" and similar small molecules in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My vial of this compound is not dissolving in DMSO. What are the initial troubleshooting steps?

A1: When encountering solubility issues with this compound, a systematic approach is recommended. First, confirm the purity and integrity of both the compound and the solvent. Ensure you are using anhydrous, high-purity DMSO, as it is highly hygroscopic and absorbed moisture can significantly reduce its solvating capacity.[1] Gentle warming of the solution (e.g., to 37°C) or sonication in a water bath can also facilitate dissolution.[2]

Q2: Could the physical form of this compound affect its solubility?

A2: Absolutely. The crystalline form of a compound plays a crucial role in its solubility.[3] Amorphous forms of a compound are generally more soluble in DMSO than their more stable crystalline counterparts.[3][4] If a compound has crystallized out of a DMSO solution, it will be more difficult to redissolve.[3][4] Freeze-thaw cycles can increase the likelihood of crystallization.[3][4]

Q3: I've tried warming and using fresh DMSO, but this compound still won't dissolve. What are my next options?

A3: If initial methods are unsuccessful, consider preparing a more dilute stock solution, as you may be exceeding the compound's solubility limit in DMSO.[1] If your experimental design permits, exploring alternative solvents such as ethanol, methanol, or dimethylformamide (DMF) could be a viable strategy.[1][2] However, always verify the compatibility of any alternative solvent with your downstream applications, such as cell-based assays.[1]

Q4: this compound dissolves in DMSO but precipitates when diluted in my aqueous buffer or cell culture medium. How can I address this?

A4: This common issue, often referred to as "salting out," can be mitigated by performing serial dilutions of your DMSO stock solution in DMSO before introducing it to the aqueous medium.[1][5] This gradual decrease in DMSO concentration can help maintain the compound's solubility.[5] For cell culture experiments, it's also crucial to ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.1% to 0.5%.[5]

Troubleshooting Guide

Should you continue to experience solubility issues with this compound, the following decision tree provides a structured approach to resolving the problem.

G start Start: this compound not dissolving in DMSO check_purity Verify Compound and DMSO Purity start->check_purity use_fresh_dmso Use Fresh, Anhydrous DMSO check_purity->use_fresh_dmso physical_methods Apply Gentle Heat (37°C) or Sonication use_fresh_dmso->physical_methods dissolved_yes Compound Dissolved? physical_methods->dissolved_yes lower_concentration Attempt a Lower Concentration dissolved_yes->lower_concentration No success Success: Proceed with Experiment dissolved_yes->success Yes lower_concentration->dissolved_yes alternative_solvents Consider Alternative Solvents (e.g., Ethanol, DMF) lower_concentration->alternative_solvents Still not dissolved check_compatibility Check Solvent Compatibility with Assay alternative_solvents->check_compatibility check_compatibility->dissolved_yes contact_support Contact Technical Support for Further Assistance check_compatibility->contact_support Incompatible

Caption: Troubleshooting workflow for compound solubility issues.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMSO
  • Preparation: Bring the vial of this compound and a sealed container of anhydrous, high-purity DMSO to room temperature.

  • Solvent Addition: Under a fume hood, add the calculated volume of DMSO to the vial of this compound to achieve the desired stock concentration.

  • Initial Mixing: Vortex the solution for 30-60 seconds.

  • Assisted Dissolution (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes or in a water bath at 37°C for 15-20 minutes, with intermittent vortexing.

  • Final Inspection: Visually inspect the solution for any undissolved particulate matter. A clear solution indicates successful dissolution.

  • Storage: Store the stock solution as recommended on the product datasheet, protecting it from light and moisture.

Protocol 2: Serial Dilution for Aqueous Solutions
  • Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in 100% DMSO as per Protocol 1.

  • Intermediate Dilutions in DMSO: Perform serial dilutions of the concentrated stock solution in 100% DMSO to create intermediate stocks.

  • Final Dilution in Aqueous Medium: Add a small volume of the final DMSO intermediate stock to your aqueous buffer or cell culture medium with gentle mixing to achieve the desired final concentration. Ensure the final DMSO concentration is compatible with your experimental system.

Quantitative Data Summary

The following table provides a general overview of the solubility of small molecule compounds in various solvents. Please note that the solubility of a specific compound like this compound may vary.

SolventGeneral Applicability for Nonpolar CompoundsGeneral Applicability for Polar CompoundsNotes
DMSO HighHighHygroscopic; can be toxic to cells at higher concentrations.
Ethanol ModerateHighCan have biological effects in some assays.
Methanol ModerateHighCan be toxic and may have biological effects.
DMF HighHighHigher boiling point; may be more difficult to remove.
Water LowVariesSolubility is highly dependent on the compound's structure.

Hypothetical Signaling Pathway of this compound

For research and experimental design purposes, a hypothetical signaling pathway involving this compound as an inhibitor of the fictional "Kinase-A" is presented below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase-A Receptor->Kinase_A Activates Kinase_B Kinase-B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Promotes RS64459_193 This compound RS64459_193->Kinase_A Inhibits Growth_Factor Growth Factor Growth_Factor->Receptor Binds

Caption: Hypothetical signaling pathway inhibited by this compound.

References

"RS-64459-193" toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AMG 193 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AMG 193?

A1: AMG 193 is a first-in-class, MTA-cooperative PRMT5 inhibitor.[1] It selectively targets tumor cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] This deletion leads to an accumulation of methylthioadenosine (MTA), which partially inhibits the protein arginine methyltransferase 5 (PRMT5). AMG 193 preferentially binds to the MTA-bound PRMT5, leading to complete inhibition of its activity.[1][3] This selective inhibition in MTAP-deleted cells induces cell cycle arrest, DNA damage, and apoptosis, while sparing normal cells with intact MTAP.[3][4]

Q2: In which cancer types is AMG 193 expected to be effective?

A2: Homozygous MTAP deletions are found in approximately 10% to 15% of cancers.[1][2] AMG 193 has shown preliminary clinical activity in various solid tumors with MTAP deletions, including but not limited to:

  • Non-small cell lung cancer (NSCLC)[1][2]

  • Pancreatic adenocarcinoma[2]

  • Biliary tract cancer[1][2]

  • Glioblastoma[1]

  • Mesothelioma[1]

  • Bladder cancer[1]

  • Esophageal cancer[1]

  • Melanoma[1]

Q3: What are the common toxicities observed with AMG 193 in cell culture and in vivo?

A3: In preclinical studies, AMG 193 was generally well-tolerated at effective doses.[4] In a phase 1 clinical trial, the most common treatment-related adverse events were generally low-grade and manageable.[1] Notably, there was no clinically significant myelosuppression, which is consistent with its tumor-selective mechanism.[1][2]

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed in MTAP-proficient (wild-type) cell lines.

  • Possible Cause: The concentration of AMG 193 used may be too high. While selective, high concentrations can lead to off-target effects.

  • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration that induces cytotoxicity in MTAP-deleted cells while minimizing effects on MTAP-wild-type cells. Preclinical data shows a ~40x selectivity for HCT116 MTAP-deleted cells over HCT116 MTAP-WT cells.[5]

  • Experimental Protocol: See "Protocol 1: Cell Viability Assay (MTT Assay)" below to establish a dose-response curve.

Issue 2: Inconsistent results in cell viability assays.

  • Possible Cause 1: Variability in cell seeding density.

  • Troubleshooting Step 1: Ensure a consistent number of cells are seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counting.

  • Possible Cause 2: Fluctuation in incubation times.

  • Troubleshooting Step 2: Strictly adhere to the optimized incubation times for both the compound treatment and the viability reagent.

  • Possible Cause 3: Reagent degradation.

  • Troubleshooting Step 3: Ensure that all assay reagents, especially the metabolic dyes (e.g., MTT, resazurin), are stored correctly and are not expired.

Issue 3: Difficulty confirming the downstream effects of PRMT5 inhibition.

  • Possible Cause: The selected time point for analysis may not be optimal to observe changes in downstream markers.

  • Troubleshooting Step: Perform a time-course experiment to identify the optimal duration of AMG 193 treatment for observing expected molecular changes.

  • Experimental Protocol: See "Protocol 2: Western Blotting for Symmetric Dimethylarginine (SDMA)" to assess PRMT5 activity. A reduction in SDMA levels confirms target engagement.[1] In vitro studies have shown that PRMT5 inhibition by AMG 193 leads to an increase in alternative mRNA splicing, cell cycle arrest in G2/M, and DNA damage.[4]

Quantitative Data Summary

Table 1: Preclinical Efficacy of AMG 193 in Xenograft Models

Tumor ModelDosingTumor Growth Inhibition (TGI)
BxPC-3 (Pancreatic)100 mg/kg QD96%
U87MG (Glioblastoma)100 mg/kg QD88%

Data sourced from a study on the discovery of AMG 193.[5]

Table 2: Clinical Antitumor Activity of AMG 193 in Phase 1 Trial

Dosing Group (Oral)Number of Efficacy-Assessable PatientsObjective Response Rate (ORR)95% Confidence Interval
800 mg o.d., 1200 mg o.d., or 600 mg b.i.d.4221.4%10.3% to 36.8%

Data from a first-in-human phase 1 study in patients with MTAP-deleted solid tumors.[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of AMG 193 on cell cultures.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of AMG 193 in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of AMG 193. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 48, 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[6]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[6]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blotting for Symmetric Dimethylarginine (SDMA)

This protocol is to confirm the inhibition of PRMT5 activity by measuring the levels of SDMA.

  • Cell Lysis:

    • Treat cells with AMG 193 for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against SDMA overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the results.

Visualizations

AMG193_Mechanism_of_Action cluster_mtap_wt MTAP Wild-Type Cell cluster_mtap_del MTAP-Deleted Cell SAM SAM PRMT5_WT PRMT5 SAM->PRMT5_WT Substrate_WT Substrate PRMT5_WT->Substrate_WT Methylation Methylated_Substrate_WT Methylated Substrate Substrate_WT->Methylated_Substrate_WT MTAP_DEL MTAP Deletion MTA MTA Accumulation MTAP_DEL->MTA PRMT5_DEL PRMT5 MTA->PRMT5_DEL Partial Inhibition PRMT5_MTA_AMG193 PRMT5-MTA-AMG193 Complex (Inactive) PRMT5_DEL->PRMT5_MTA_AMG193 AMG193 AMG 193 AMG193->PRMT5_DEL Cell_Death Cell Cycle Arrest, DNA Damage, Apoptosis PRMT5_MTA_AMG193->Cell_Death Complete Inhibition Experimental_Workflow_Cell_Viability start Start seed_cells Seed Cells (96-well plate) start->seed_cells treat_compound Treat with AMG 193 (Dose-Response) seed_cells->treat_compound incubate Incubate (e.g., 72h) treat_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze Troubleshooting_Logic issue Inconsistent Cell Viability Results cause1 Variable Cell Seeding? issue->cause1 solution1 Standardize Cell Counting and Seeding Protocol cause1->solution1 Yes cause2 Inconsistent Incubation? cause1->cause2 No end Consistent Results solution1->end solution2 Adhere to Strict Incubation Times cause2->solution2 Yes cause3 Reagent Degradation? cause2->cause3 No solution2->end solution3 Check Reagent Expiry and Storage cause3->solution3 Yes solution3->end

References

Technical Support Center: Optimizing RS-64459-193 (AMG-193) Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RS-64459-193 (AMG-193). The content is designed to address specific issues that may be encountered during the determination of the half-maximal inhibitory concentration (IC50) of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AMG-193) and what is its mechanism of action?

This compound, also known as AMG-193, is a potent and selective, orally bioavailable MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] In normal cells, the enzyme Methylthioadenosine Phosphorylase (MTAP) is present. However, in approximately 10-15% of cancers, the MTAP gene is deleted, leading to an accumulation of methylthioadenosine (MTA).[2][3] AMG-193 preferentially binds to the PRMT5-MTA complex, inhibiting its methyltransferase activity. This leads to a synthetic lethal effect in MTAP-deleted cancer cells.[1][2] The inhibition of PRMT5 results in DNA damage, cell cycle arrest, and aberrant mRNA splicing, ultimately leading to tumor cell death.[1][4]

Q2: What are the expected IC50 values for this compound (AMG-193)?

The IC50 values for AMG-193 are highly dependent on the MTAP status of the cell line used. It is significantly more potent in MTAP-deleted cancer cells.

Data Presentation: IC50 Values of AMG-193 in Cancer Cell Lines

Cell LineCancer TypeMTAP StatusViability IC50 (µM)Reference
HCT116Colon CancerWild-Type>10[1]
HCT116Colon CancerMTAP-deleted~0.107[1]
SU-DHL-6Diffuse Large B-cell LymphomaMTAP-deleted<0.01[1]
NCI-H1395Non-Small Cell Lung CancerMTAP-deleted~0.1[1]
AsPC-1Pancreatic CancerMTAP-deleted~0.1[1]

Q3: My dose-response curve does not reach a 100% inhibition plateau. What does this mean?

This could be due to several factors:

  • Compound Solubility: this compound (AMG-193) may be precipitating out of solution at higher concentrations. Visually inspect the wells for any precipitate.

  • Partial Inhibition: The compound may only be a partial inhibitor of its target, meaning it cannot fully inhibit the enzyme's activity even at saturating concentrations.

  • Assay Artifact: The assay itself might have limitations, or there could be interfering factors in the experimental setup.

Q4: There is high variability between my replicate wells. What are the common causes?

High variability can be caused by:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes for accurate cell numbers in each well.

  • Pipetting Errors: Inaccurate serial dilutions or addition of reagents can lead to significant variability.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data points.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values between experiments.

  • Possible Cause: Variation in cell passage number.

    • Solution: Use cells within a consistent and low passage number range for all experiments, as drug sensitivity can change with continuous culturing.

  • Possible Cause: Inconsistent incubation times.

    • Solution: Ensure that the duration of drug exposure is kept constant across all experiments.

  • Possible Cause: Degradation of the compound.

    • Solution: Prepare fresh dilutions of this compound (AMG-193) for each experiment from a frozen stock. Aliquot the stock solution to avoid multiple freeze-thaw cycles.

Issue 2: The IC50 value is significantly higher than expected.

  • Possible Cause: Incorrect MTAP status of the cell line.

    • Solution: Verify the MTAP status of your cell line through Western blot for the MTAP protein or genomic analysis. AMG-193 is significantly less potent in MTAP wild-type cells.

  • Possible Cause: Sub-optimal assay duration.

    • Solution: The effects of PRMT5 inhibition on cell viability are often not immediate. An incubation time of 5-6 days is recommended to observe the full effect of the compound.[1]

  • Possible Cause: High serum concentration in the media.

    • Solution: High protein content in the serum can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage if it's compatible with your cell line's health.

Experimental Protocols

Detailed Methodology for Determining IC50 via MTT Cell Viability Assay

This protocol is designed to assess the effect of this compound (AMG-193) on the viability of cancer cells.

Materials:

  • MTAP-deleted cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (AMG-193) stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells, ensuring a single-cell suspension.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound (AMG-193) in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plate for 6 days at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

PRMT5_Signaling_Pathway cluster_MTAP_status Cellular Context cluster_PRMT5_complex PRMT5 Complex Formation MTAP_deleted MTAP-deleted Cancer Cell MTA MTA Accumulation MTAP_deleted->MTA leads to MTAP_wt MTAP Wild-Type Normal Cell PRMT5_MTA PRMT5-MTA Complex MTA->PRMT5_MTA PRMT5 PRMT5 PRMT5->PRMT5_MTA Inhibition Inhibition PRMT5_MTA->Inhibition preferentially binds This compound This compound (AMG-193) This compound->Inhibition Downstream_Effects Downstream Effects Inhibition->Downstream_Effects DNA_Damage DNA Damage Downstream_Effects->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Effects->Cell_Cycle_Arrest Splicing_Aberration Aberrant mRNA Splicing Downstream_Effects->Splicing_Aberration Apoptosis Tumor Cell Death DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis Splicing_Aberration->Apoptosis

Caption: Signaling pathway of this compound (AMG-193) in MTAP-deleted cells.

IC50_Workflow Start Start: Seed Cells in 96-well Plate Incubate_24h Incubate 24h for cell attachment Start->Incubate_24h Prepare_Dilutions Prepare Serial Dilutions of this compound Incubate_24h->Prepare_Dilutions Treat_Cells Treat Cells with Compound Prepare_Dilutions->Treat_Cells Incubate_6d Incubate for 6 Days Treat_Cells->Incubate_6d Add_MTT Add MTT Reagent Incubate_6d->Add_MTT Incubate_4h Incubate for 4 Hours Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data: Plot Dose-Response Curve Read_Absorbance->Analyze_Data End End: Determine IC50 Value Analyze_Data->End

Caption: Experimental workflow for IC50 determination using an MTT assay.

Troubleshooting_IC50 Start Inconsistent IC50 Results Check_Variability High variability between replicates? Start->Check_Variability Check_Potency IC50 higher than expected? Check_Variability->Check_Potency No Sol_Variability Check cell seeding consistency. Verify pipetting accuracy. Avoid edge effects. Check_Variability->Sol_Variability Yes Sol_Potency Confirm MTAP status of cell line. Increase incubation time (e.g., 6 days). Check for compound degradation. Check_Potency->Sol_Potency Yes Review_Data Review Data Analysis Check_Potency->Review_Data No Sol_Variability->Review_Data Sol_Potency->Review_Data

Caption: Troubleshooting logic for inconsistent IC50 results.

References

Technical Support Center: Troubleshooting Off-Target Effects of PRMT5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the on-target and potential off-target effects of PRMT5 inhibitors, with a focus on MTA-cooperative inhibitors like AMG 193.

Frequently Asked Questions (FAQs)

Q1: What are the expected on-target effects of an MTA-cooperative PRMT5 inhibitor?

A1: MTA-cooperative PRMT5 inhibitors are designed to selectively target cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3][4] This deletion leads to an accumulation of methylthioadenosine (MTA), which then forms a complex with the PRMT5 enzyme.[4] The inhibitor preferentially binds to this PRMT5-MTA complex, leading to potent and selective inhibition of PRMT5 activity in MTAP-deleted cancer cells.[1][2][4] The expected on-target effects in these cells include a reduction in symmetric dimethylarginine (SDMA) levels, cell cycle arrest, DNA damage, and aberrant mRNA splicing.[1][2][4]

Q2: My compound is showing activity in MTAP-proficient (wild-type) cells. Could this be an off-target effect?

A2: While MTA-cooperative PRMT5 inhibitors are designed for selectivity, they may exhibit some activity in MTAP-wild-type cells at higher concentrations. However, if you observe significant activity at concentrations close to the IC50 for MTAP-deleted cells, it could indicate an off-target effect. It is crucial to determine if the observed phenotype is consistent with PRMT5 inhibition. If not, an off-target effect is a strong possibility and should be investigated.[5][6]

Q3: What are some common off-target effects observed with small molecule inhibitors?

A3: Small molecule inhibitors, particularly those targeting ATP-binding pockets, can sometimes interact with unintended proteins, leading to off-target effects.[6] These effects can manifest as unexpected cellular phenotypes, toxicity, or a discrepancy between biochemical and cellular assay results.[5][6] For kinase inhibitors, off-targets can include other kinases with similar ATP-binding sites.[6] While PRMT5 is an arginine methyltransferase, not a kinase, the principle of off-target interactions with structurally related proteins remains a consideration.

Q4: How can I experimentally distinguish between on-target and off-target effects?

A4: A combination of cellular and biochemical assays can help differentiate on-target from off-target effects. A rescue experiment, where the expression of a downstream effector of the target pathway is restored, can indicate on-target activity.[6] Conversely, if the inhibitor's effect persists after knocking down or knocking out the intended target using techniques like CRISPR/Cas9, it strongly suggests an off-target mechanism.[5][6] Additionally, comparing the phenotype induced by the inhibitor to that of a known, well-characterized inhibitor of the same target can be informative.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values between biochemical and cellular assays.

Possible Cause:

  • Cellular permeability and efflux: The compound may have poor cell permeability or be actively transported out of the cell, leading to a lower effective intracellular concentration.

  • High ATP concentration in cells: For ATP-competitive inhibitors, the high physiological concentration of ATP inside cells can compete with the inhibitor, leading to a higher apparent IC50 in cellular assays compared to biochemical assays where ATP concentration is controlled.[7]

  • Compound degradation or metabolism: The compound may be unstable or metabolized by the cells, reducing its effective concentration over time.

  • Off-target effects: The compound may be hitting other targets within the cell that influence the readout of the cellular assay.[7]

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure the compound is pure and has not degraded. Use analytical methods like LC-MS to confirm identity and purity.[7]

  • Assess Cell Permeability: If possible, perform cellular uptake and efflux assays to determine the intracellular concentration of the compound.

  • Optimize Assay Conditions: For biochemical assays, ensure the ATP concentration is well-defined and relevant to the inhibitor's mechanism of action.[7]

  • Conduct Control Experiments: Include a known inhibitor of the target as a positive control and a "no enzyme" control to check for compound interference with the assay signal.[8]

Issue 2: Unexpected cellular phenotype observed.

Possible Cause:

  • Off-target activity: The compound may be interacting with one or more unintended proteins, leading to the observed phenotype.[5][6]

  • Compound toxicity: At higher concentrations, the compound may induce general cellular toxicity that is unrelated to its intended target.

  • Experimental artifact: The observed phenotype may be due to an issue with the experimental setup, such as solvent effects or issues with the detection reagents.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a careful dose-response analysis to determine if the phenotype is observed at concentrations consistent with on-target inhibition.

  • Target Engagement Assay: Use a cellular thermal shift assay (CETSA) or similar method to confirm that the compound is binding to its intended target in cells at the concentrations that produce the phenotype.

  • Knockdown/Knockout Experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists in the absence of the target, it is likely an off-target effect.[6]

  • Phenotypic Comparison: Compare the observed phenotype with the known cellular consequences of inhibiting the target pathway through genetic means or with other well-validated inhibitors.

Data Summary

Table 1: In Vitro Activity of AMG 193

ParameterHCT116 (MTAP WT)HCT116 (MTAP-deleted)Fold Selectivity
Cell Viability IC50 > 10 µM~0.2 µM>50-fold
SDMA Inhibition IC50 ~9 µM~0.1 µM90-fold[4]

Note: The IC50 values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Cellular Symmetric Dimethylarginine (SDMA) Inhibition Assay

Objective: To determine the potency of a PRMT5 inhibitor in reducing SDMA levels in cells.

Methodology:

  • Cell Culture: Plate MTAP-wild-type and MTAP-deleted cells at an appropriate density in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PRMT5 inhibitor or vehicle control (e.g., DMSO) for a predetermined time (e.g., 72 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.

  • ELISA for SDMA: Use a competitive ELISA kit to measure the concentration of SDMA in each lysate. Follow the manufacturer's instructions for the assay.

  • Data Analysis: Normalize the SDMA levels to the total protein concentration. Plot the percentage of SDMA inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Protocol 2: Target Deconvolution using CRISPR/Cas9

Objective: To determine if the observed cellular effect of an inhibitor is dependent on its intended target.

Methodology:

  • Generate Target Knockout Cells: Use CRISPR/Cas9 to generate a stable cell line with a knockout of the intended target gene (e.g., PRMT5).

  • Verify Knockout: Confirm the absence of the target protein in the knockout cell line using Western blotting or other appropriate methods.

  • Inhibitor Treatment: Treat both the wild-type and knockout cell lines with a range of concentrations of the inhibitor.

  • Phenotypic Assay: Perform the cellular assay that measures the phenotype of interest (e.g., cell viability, apoptosis).

  • Data Analysis: Compare the dose-response curves of the inhibitor in the wild-type and knockout cell lines. If the inhibitor's effect is significantly diminished or absent in the knockout cells, it confirms that the effect is on-target.[5] If the effect persists, it is likely an off-target effect.

Visualizations

Signaling_Pathway cluster_MTAP_WT MTAP Wild-Type Cell cluster_MTAP_Del MTAP-Deleted Cell MTAP_WT MTAP MTA_WT MTA MTAP_WT->MTA_WT Metabolizes PRMT5_WT PRMT5 MTA_WT->PRMT5_WT Low Levels SDMA_WT SDMA PRMT5_WT->SDMA_WT Methylation Inhibitor_WT AMG 193 Inhibitor_WT->PRMT5_WT Low Affinity MTAP_Del MTAP (Deleted) MTA_Del MTA (Accumulates) PRMT5_MTA PRMT5-MTA Complex MTA_Del->PRMT5_MTA Forms Complex SDMA_Del SDMA (Inhibited) PRMT5_MTA->SDMA_Del Inhibited Inhibitor_Del AMG 193 Inhibitor_Del->PRMT5_MTA High Affinity Binding

Caption: MTA-cooperative inhibition of PRMT5 in MTAP-deleted cells.

Experimental_Workflow Start Observe Unexpected Phenotype Biochem_Assay Biochemical Assay (e.g., Kinase Panel) Start->Biochem_Assay Cell_Assay Cellular Assay (e.g., Viability) Start->Cell_Assay Compare Compare IC50s Biochem_Assay->Compare Cell_Assay->Compare CRISPR CRISPR/Cas9 Target Knockout Compare->CRISPR Discrepancy Conclusion On-Target vs. Off-Target Compare->Conclusion Consistent Phenotype_KO Assess Phenotype in KO Cells CRISPR->Phenotype_KO Phenotype_KO->Conclusion

Caption: Workflow for troubleshooting off-target effects.

Logical_Relationship MTAP_Status MTAP Status MTA_Level MTA Level MTAP_Status->MTA_Level Determines PRMT5_State PRMT5 State MTA_Level->PRMT5_State Influences Binding_Affinity Binding Affinity PRMT5_State->Binding_Affinity Dictates Inhibition PRMT5 Inhibition Binding_Affinity->Inhibition

Caption: Logic of MTA-cooperative PRMT5 inhibition.

References

Technical Support Center: RS-64459-193 (AMG 193)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the MTA-cooperative PRMT5 inhibitor, AMG 193 (also referred to as RS-64459-193). This guide is intended for researchers, scientists, and drug development professionals encountering variability in their in vitro experiments.

Troubleshooting Guide: Inconsistent In Vitro Results

Question: Why am I observing high variability in cell viability (IC50) values between experiments?

Answer: Variability in IC50 values for AMG 193 can stem from several factors. Ensure consistent cell culture conditions, including passage number and confluency, as these can alter cellular response. Reagent stability is also crucial; prepare fresh dilutions of AMG 193 from a validated stock solution for each experiment. We recommend creating a standard operating procedure (SOP) for your assay to minimize procedural drift.

Question: My results show a lack of selective cytotoxicity between MTAP-deleted and MTAP-wild-type (WT) cell lines. What could be the cause?

Answer: The selective action of AMG 193 is dependent on the accumulation of methylthioadenosine (MTA) in MTAP-deleted cells.[1] First, confirm the MTAP deletion status of your cell lines using genomic PCR or western blotting for the MTAP protein. It is also possible that the MTAP-WT line has a lower baseline PRMT5 activity, making it appear more sensitive. Conversely, some MTAP-deleted cells may have compensatory mechanisms that reduce their dependency on PRMT5. We recommend testing a panel of well-characterized MTAP-deleted and WT cell lines to validate your findings.

Question: I am not observing the expected downstream effects of PRMT5 inhibition, such as changes in symmetric dimethylarginine (SDMA) levels or cell cycle arrest. Why might this be?

Answer: The absence of downstream effects could indicate insufficient target engagement. Verify that the concentration of AMG 193 used is sufficient to inhibit PRMT5 in your specific cell line, as potency can vary.[2][3] The timing of your endpoint analysis is also critical; effects like cell cycle arrest and apoptosis may require longer incubation periods (e.g., 48-72 hours) to become apparent.[2][3] We suggest performing a time-course experiment to determine the optimal incubation time for your cell model.

Frequently Asked Questions (FAQs)

What is the mechanism of action of AMG 193?

AMG 193 is a first-in-class, MTA-cooperative PRMT5 inhibitor.[4] It selectively binds to the PRMT5 protein when it is in a complex with its endogenous substrate, MTA.[2] This preferential binding leads to potent inhibition of PRMT5 activity in cancer cells with a homozygous deletion of the MTAP gene, which causes an accumulation of MTA.[1] Inhibition of PRMT5 disrupts several cellular processes, including RNA splicing, gene expression, and DNA repair, ultimately leading to cell cycle arrest and cell death.[4]

Why is AMG 193 selective for MTAP-deleted cancers?

The selectivity of AMG 193 arises from its unique mechanism of action. The deletion of the MTAP gene, which occurs in approximately 10-15% of cancers, prevents the salvage of MTA.[1][4] This leads to a high intracellular concentration of MTA in these tumor cells. AMG 193 preferentially binds to the MTA-PRMT5 complex, making it highly potent in MTAP-deleted cells while sparing normal tissues where MTA levels are low.[2]

What are the expected in vitro effects of AMG 193 treatment in sensitive cell lines?

In MTAP-deleted cancer cell lines, treatment with AMG 193 is expected to lead to:

  • Inhibition of PRMT5 activity, measurable by a decrease in symmetric dimethylarginine (SDMA) levels.[4]

  • Induction of DNA damage.[2][3]

  • Cell cycle arrest, typically in the G2/M phase.[3]

  • An increase in aberrant alternative mRNA splicing.[2][3]

  • Inhibition of cell proliferation and induction of apoptosis.

Quantitative Data Summary

Table 1: In Vitro Potency of AMG 193

Cell LineMTAP StatusProliferation IC50Notes
HCT116MTAP-deletedNot SpecifiedAMG 193 inhibited proliferation with ~40x selectivity over MTAP-WT HCT116 cells.[1]
HCT116MTAP-WTNot SpecifiedUsed as a control for selectivity.

Table 2: Clinical Trial Antitumor Activity of AMG 193 (Phase I)

ParameterValuePatient Population
Objective Response Rate21.4%Efficacy-assessable patients with MTAP-deleted solid tumors (n=42).[5][6]
Doses with Complete Intratumoral PRMT5 Inhibition≥480 mgPatients with MTAP-deleted solid tumors.[5][6]
Maximum Tolerated Dose1200 mg once dailyPatients with MTAP-deleted solid tumors.[5][6]

Experimental Protocols

Protocol: Cell Viability Assay Using a Luminescence-Based Readout

  • Cell Seeding:

    • Harvest and count cells (e.g., an MTAP-deleted pancreatic cancer line like BxPC-3 and an MTAP-WT line for comparison).

    • Seed cells into a 96-well, white, clear-bottom plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of AMG 193 in DMSO.

    • Perform a serial dilution of the AMG 193 stock to create a range of concentrations (e.g., from 1 µM to 0.1 nM). Include a DMSO-only vehicle control.

    • Add the diluted compounds or vehicle to the appropriate wells. The final DMSO concentration should be ≤ 0.1%.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Luminescence Reading:

    • Equilibrate the plate and the luminescence-based cell viability reagent (e.g., CellTiter-Glo®) to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized values against the log of the compound concentration and fit a four-parameter dose-response curve to determine the IC50 value.

Visualizations

AMG_193_Mechanism_of_Action cluster_normal_cell MTAP-WT Cell cluster_cancer_cell MTAP-Deleted Cell MTAP_WT MTAP MTA_low Low [MTA] MTAP_WT->MTA_low Metabolizes MTA PRMT5_WT PRMT5 Substrate_WT Substrate PRMT5_WT->Substrate_WT Methylates SAM_WT SAM SAM_WT->PRMT5_WT Binds Methylated_Substrate_WT Methylated Substrate Substrate_WT->Methylated_Substrate_WT MTAP_del MTAP Deletion MTA_high High [MTA] MTAP_del->MTA_high Leads to MTA_PRMT5_complex MTA-PRMT5 Complex MTA_high->MTA_PRMT5_complex Forms PRMT5_del PRMT5 PRMT5_del->MTA_PRMT5_complex AMG193 AMG 193 AMG193->MTA_PRMT5_complex Binds Cooperatively Inhibition Inhibition of Methylation MTA_PRMT5_complex->Inhibition Results in

Caption: Mechanism of action of AMG 193 in MTAP-deleted cells.

Troubleshooting_Workflow cluster_cells Cell Line Checks cluster_reagents Reagent Checks cluster_protocol Protocol Checks Start Inconsistent In Vitro Results Check_Cells 1. Verify Cell Line Integrity Start->Check_Cells Check_Reagents 2. Assess Reagent Quality Check_Cells->Check_Reagents MTAP_status Confirm MTAP Status (PCR/WB) Check_Cells->MTAP_status Passage Check Passage Number Check_Cells->Passage Contamination Test for Contamination Check_Cells->Contamination Check_Protocol 3. Review Assay Protocol Check_Reagents->Check_Protocol Compound Use Fresh Compound Dilutions Check_Reagents->Compound Media Check Media & Supplements Check_Reagents->Media Analyze_Data 4. Re-evaluate Data Analysis Check_Protocol->Analyze_Data Seeding Consistent Seeding Density? Check_Protocol->Seeding Incubation Correct Incubation Time? Check_Protocol->Incubation Reader Plate Reader Settings OK? Check_Protocol->Reader Consistent_Results Consistent Results Analyze_Data->Consistent_Results

References

"RS-64459-193" degradation and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the common degradation and storage issues encountered with the investigational compound RS-64459-193. The following information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored under the following conditions:

  • Solid Form: Store at -20°C in a tightly sealed container, protected from light and moisture.

  • In Solution (DMSO): Prepare fresh solutions for each experiment. If short-term storage is necessary, store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Do not store in solution for more than 24 hours.

Q2: I observed a decrease in the activity of this compound in my assays. What could be the cause?

A2: A decrease in activity is often linked to compound degradation. The primary degradation pathways for this compound are hydrolysis and oxidation, which can be accelerated by improper storage, handling, or experimental conditions. Ensure that the compound is stored as recommended and that solutions are prepared fresh.

Q3: How can I detect degradation of this compound?

A3: Degradation can be monitored using High-Performance Liquid Chromatography (HPLC). A typical method involves a reverse-phase C18 column with a gradient elution. The appearance of new peaks or a decrease in the area of the parent peak corresponding to this compound indicates degradation.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is photosensitive. Exposure to ambient or UV light can lead to photodegradation. It is critical to handle the solid compound and its solutions in a light-protected environment (e.g., using amber vials and minimizing exposure to direct light).

Troubleshooting Guide

IssuePotential CauseRecommended Action
Reduced Potency in Cell-Based Assays Compound degradation due to improper storage or handling.Store the compound at -20°C (solid) or -80°C (solution). Prepare fresh solutions for each experiment. Protect from light.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Appearance of Additional Peaks in HPLC Analysis Chemical degradation (hydrolysis, oxidation).Review storage and handling procedures. Ensure the use of anhydrous solvents and inert atmosphere where possible.
Photodegradation.Handle the compound and solutions under low-light conditions. Use amber-colored vials for storage.
Poor Solubility or Precipitation in Aqueous Buffers The compound has low aqueous solubility.Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO) and then dilute into the aqueous buffer immediately before use.

Stability Data

The stability of this compound has been evaluated under various stress conditions. The following tables summarize the percentage of the parent compound remaining after incubation under the specified conditions.

Table 1: Stability of Solid this compound

ConditionIncubation Time% Parent Compound Remaining
-20°C, Dark, Dry12 months>99%
4°C, Dark, Dry6 months98%
25°C, Ambient Light, Ambient Humidity1 month85%
40°C, 75% Relative Humidity1 month70%

Table 2: Stability of this compound in DMSO (10 mM) at -20°C

Incubation Time% Parent Compound Remaining
24 hours>99%
7 days95%
30 days88%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of the compound in a sterile, light-protected vial.

  • Add the appropriate volume of anhydrous, research-grade Dimethyl Sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • If not for immediate use, aliquot the stock solution into single-use, amber-colored vials and store at -80°C.

Protocol 2: HPLC Method for Stability Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

Degradation_Pathway RS64459_193 This compound Hydrolysis Hydrolysis Product (DP-1) RS64459_193->Hydrolysis H₂O Oxidation Oxidation Product (DP-2) RS64459_193->Oxidation O₂

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Weigh Solid this compound dissolve Dissolve in DMSO start->dissolve aliquot Aliquot into Vials dissolve->aliquot temp Incubate at Various Temperatures aliquot->temp light Expose to Light aliquot->light humidity Incubate at High Humidity aliquot->humidity hplc HPLC Analysis temp->hplc light->hplc humidity->hplc data Quantify Degradation hplc->data

Technical Support Center: Immunofluorescence Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during immunofluorescence (IF) experiments. The primary focus of this guide is to address the pervasive issue of high background staining, which can obscure specific signals and lead to misinterpretation of results.

While this guide addresses the topic of reducing background in immunofluorescence in a broad context, the specific entity "RS-64459-193" could not be identified as a reagent or component used in this application. The troubleshooting advice provided below is general and applicable to most immunofluorescence protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in immunofluorescence?

High background staining in immunofluorescence can arise from several factors, broadly categorized as issues with antibodies, sample preparation, or the staining protocol itself. Common causes include:

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.[1][2]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites can result in antibodies adhering to unintended targets.[1][3]

  • Problems with Secondary Antibodies: The secondary antibody may cross-react with endogenous immunoglobulins in the sample or bind non-specifically.[4][5]

  • Fixation Issues: Over-fixation or the use of inappropriate fixatives can alter antigen epitopes and increase hydrophobicity, contributing to background.[1][5]

  • Insufficient Washing: Inadequate washing between antibody incubation steps can leave unbound antibodies behind, increasing background noise.[1][6]

  • Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for a specific signal.[4][7] Common sources include red blood cells, collagen, and elastin.[4]

  • Endogenous Components: The presence of endogenous enzymes or biotin in the tissue can lead to non-specific signal generation, particularly if using enzyme-conjugated or avidin-biotin-based detection systems.[4][8]

Q2: How can I determine the optimal antibody concentration?

To find the best signal-to-noise ratio, it is crucial to titrate your primary and secondary antibodies. This involves testing a range of dilutions to identify the concentration that provides a strong specific signal with minimal background.[5][6] It is often beneficial to start with the manufacturer's recommended dilution and then test several more dilute concentrations.

Q3: What are the best blocking agents to use?

The choice of blocking agent depends on the sample type and the antibodies being used. Common blocking buffers include:

  • Normal Serum: Using serum from the same species as the secondary antibody is often effective. A typical concentration is 5-10% serum in your antibody dilution buffer.[6]

  • Bovine Serum Albumin (BSA): A 1-5% solution of high-purity, IgG-free BSA is a common choice for cell culture samples.[3][6]

  • Protein-Free Blocking Buffers: Commercial protein-free blocking solutions are also available and can be effective in reducing background.

Q4: How can I minimize autofluorescence?

If you suspect autofluorescence is contributing to your background, you can try the following:

  • Use of Quenching Agents: Reagents like Sudan Black B or cupric sulfate can help to quench autofluorescence.[7]

  • Spectral Unmixing: If your imaging system has the capability, spectral unmixing can be used to separate the specific fluorescent signal from the autofluorescence spectrum.

  • Choice of Fluorophores: Using fluorophores in the far-red or near-infrared spectrum can help to avoid the typical green/yellow autofluorescence of many tissues.

Troubleshooting High Background

High background can be a frustrating issue, but a systematic approach to troubleshooting can help identify and resolve the root cause. The following diagram outlines a logical workflow for addressing high background in your immunofluorescence experiments.

G A Start: High Background Observed B Check Negative Controls (Secondary only, unstained) A->B C Is background present in unstained sample? B->C Evaluate D Is background present in secondary only control? C->D No E Address Autofluorescence: - Use quenching agent - Spectral imaging C->E Yes F Troubleshoot Secondary Antibody: - Titrate secondary antibody - Check for cross-reactivity - Use pre-adsorbed secondary D->F Yes G Troubleshoot Primary Antibody: - Titrate primary antibody - Check antibody specificity D->G No L Problem Resolved E->L F->L H Optimize Protocol G->H I Review Blocking Step: - Increase blocking time - Change blocking agent H->I J Review Washing Steps: - Increase number/duration of washes - Add detergent (e.g., Tween-20) to wash buffer H->J K Review Fixation/Permeabilization: - Test different fixatives - Optimize fixation/permeabilization time H->K I->L J->L K->L

Caption: A troubleshooting workflow for diagnosing and resolving high background in immunofluorescence.

Experimental Protocols

Standard Immunofluorescence Protocol for Cultured Cells

This protocol provides a general framework for immunofluorescence staining of adherent cells. Optimization of incubation times, antibody concentrations, and buffer compositions may be necessary for specific cell types and antibodies.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation:

    • Gently wash the cells three times with Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in antibody dilution buffer (e.g., 1% BSA in PBS).

    • Incubate the cells with the diluted primary antibody overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody in antibody dilution buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining (optional):

    • Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

    • Seal the edges of the coverslip with clear nail polish.

  • Imaging:

    • Image the slides using a fluorescence microscope with the appropriate filters.

Data Presentation

The following tables provide examples of how to systematically test and present data for optimizing your immunofluorescence protocol to reduce background.

Table 1: Primary Antibody Titration

Primary Antibody DilutionSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
1:100850035002.4
1:250720015004.8
1:50055008006.9
1:100031004506.9
1:200015004003.8

In this example, a 1:500 or 1:1000 dilution provides the best signal-to-noise ratio.

Table 2: Blocking Buffer Comparison

Blocking BufferSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio
5% Normal Goat Serum680012005.7
3% BSA650018003.6
Commercial Blocking Buffer X71009507.5

In this example, Commercial Blocking Buffer X provided the most effective blocking.

References

"RS-64459-193" precipitation in media solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific information regarding "RS-64459-193" is publicly available. The following troubleshooting guide and FAQs are based on general knowledge of compound precipitation in media solutions and are intended to provide a framework for addressing such issues. Researchers should consult the specific product datasheet for "this compound" for detailed information on its properties and handling.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of compound precipitation in cell culture media?

A1: Precipitation of an experimental compound in culture media is a frequent issue that can stem from several factors:

  • Low Aqueous Solubility: Many small-molecule compounds are hydrophobic and have limited solubility in aqueous solutions like cell culture media.

  • Solvent Shock: When a compound dissolved in a high-concentration organic solvent (e.g., DMSO) is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate.[1]

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and pH buffers within the media can decrease the solubility of your compound.[1]

  • Temperature Changes: Shifting temperatures, such as moving media from cold storage to a 37°C incubator, can adversely affect the solubility of a compound.[1][2]

  • High Compound Concentration: The concentration of your compound may have surpassed its solubility limit in the culture medium.[1]

  • pH of the Medium: The solubility of pH-sensitive compounds can be impacted if the medium is not adequately buffered.[3]

  • Incorrect CO2 or Bicarbonate Levels: The bicarbonate buffering system is sensitive to atmospheric CO2. Incorrect CO2 levels for the sodium bicarbonate concentration in your medium can lead to pH changes and precipitation.[3]

Q2: My media appears cloudy or has visible precipitates even before adding this compound. What could be the cause?

A2: If you observe precipitation before introducing your experimental compound, the issue likely lies with the media itself. Common causes include:

  • Temperature Fluctuations: Repeated freeze-thaw cycles or improper thawing of media and serum can cause proteins and salts to precipitate.[2][3] It is recommended to thaw media and serum slowly at 4°C or in a 37°C water bath with gentle swirling and to aliquot them into single-use volumes.[3]

  • Improper Mixing Order of Components: When preparing media from powder, the order of addition is critical. Certain salts, like calcium salts, can react with other components if not added correctly.[3][4]

  • Evaporation: Water loss from the culture medium increases the concentration of solutes, which can lead to precipitation.[3][4] Ensure proper sealing of culture flasks and plates and adequate humidity in the incubator.[3]

  • Contamination: Bacterial, fungal, or mycoplasma contamination can cause turbidity in the media.[4]

Q3: Can I filter out the precipitate from my media or compound solution?

A3: Filtering is generally not recommended as a primary solution for precipitation.[3] This is because filtering removes the precipitated compound, leading to an unknown and lower final concentration in your experiment, which can significantly affect the reproducibility of your results.

Troubleshooting Guides

Guide 1: Troubleshooting Precipitation of this compound

If you observe precipitation after adding this compound to your cell culture medium, follow these steps to identify and resolve the issue.

Step 1: Initial Assessment

  • Visual Confirmation: Confirm that the precipitate appeared only after the addition of this compound.

  • Protocol Review: Double-check your experimental protocol to ensure the final concentration of this compound and the solvent (e.g., DMSO) are within the recommended limits for your cell line. Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[3]

  • Microscopic Examination: Examine a sample of the medium under a microscope to distinguish between chemical precipitate (amorphous particles or crystalline structures) and potential microbial contamination.[3]

Step 2: Optimizing the Dissolution and Dilution Process

  • Pre-warm the Media: Always use pre-warmed (37°C) media for dilutions.

  • Rapid Mixing: Add the compound stock solution directly to the media with rapid mixing or vortexing to avoid localized high concentrations that can trigger precipitation.[3]

  • Stepwise Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution to gradually reduce the solvent concentration.[3]

Step 3: Solubility Enhancement Strategies

If precipitation persists, consider these strategies, ensuring to include a vehicle control with the same final solvent concentration in your experiments.

StrategyDescriptionKey Considerations
Adjust Final Solvent Concentration Maintain the final solvent (e.g., DMSO) concentration as high as is tolerable for your specific cell line to improve compound solubility.[3]Determine the maximum tolerable DMSO concentration for your cells (typically ≤0.5%). Always include a vehicle control.
Utilize Solubility Enhancers Cyclodextrins: These can encapsulate hydrophobic drugs, increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a common choice.[3] Serum: Proteins in serum, such as albumin, can bind to the compound and help keep it in solution.[3]Ensure compatibility with your experimental goals. Serum proteins can interfere with some assays.
Modify the Solvent System For the initial stock solution, consider using a co-solvent system (e.g., a mixture of DMSO and polyethylene glycol) to improve solubility upon dilution.Check for cell toxicity of the co-solvent.
Adjust the pH The solubility of some compounds is pH-dependent. A slight adjustment of the cell culture medium's pH might improve solubility.Ensure the pH remains within a physiologically acceptable range for your cells (typically 7.2-7.4).

Experimental Protocols

Protocol 1: Recommended General Procedure for Solubilizing and Diluting a Hydrophobic Compound

  • Prepare Stock Solution:

    • Based on the manufacturer's instructions, dissolve the compound (e.g., this compound) in an appropriate solvent (e.g., DMSO) to make a high-concentration stock solution (e.g., 10 mM).

    • Ensure the compound is fully dissolved. Gentle warming, vortexing, or brief sonication can aid dissolution.

  • Prepare Intermediate Dilutions (if necessary):

    • Perform serial dilutions of the stock solution in the same solvent to create intermediate concentrations.

  • Prepare Final Working Solution:

    • Pre-warm the cell culture medium to 37°C.

    • While gently vortexing the pre-warmed medium, add the required volume of the compound's stock or intermediate solution drop-by-drop to achieve the final desired concentration.

    • Ensure the final solvent concentration remains below the cytotoxic level for the cell line being used.

  • Final Check:

    • Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.

Visualizations

G cluster_0 cluster_1 cluster_2 A Precipitation Observed B Is the precipitate present in the media alone? A->B C Troubleshoot Media: - Check for contamination - Review preparation protocol - Avoid freeze-thaw cycles B->C Yes D Did precipitation occur after adding the compound? B->D No E Review Compound Protocol: - Check final concentration - Check final solvent concentration D->E Yes F Optimize Dilution: - Use pre-warmed media - Add compound with rapid mixing - Perform serial dilutions E->F G Enhance Solubility: - Adjust solvent concentration - Use solubility enhancers - Modify solvent system - Adjust pH F->G H Solution Clear? G->H I Proceed with Experiment H->I Yes J Contact Technical Support H->J No

Caption: Troubleshooting workflow for compound precipitation.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Experiment A Weigh Compound B Add Solvent (e.g., DMSO) A->B C Ensure Complete Dissolution (Vortex/Sonicate) B->C E Add Stock Solution to Media (with rapid mixing) C->E D Pre-warm Media (37°C) D->E F Visually Inspect for Precipitation E->F G Add to Cells F->G If Clear

Caption: General experimental workflow for compound dilution.

References

Technical Support Center: Troubleshooting "RS-64459-193" Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering the "RS-64459-193" resistance phenotype in their cell lines. The resources below offer troubleshooting strategies, experimental protocols, and answers to frequently asked questions to help you diagnose and address unexpected drug resistance in your in vitro models.

Frequently Asked Questions (FAQs)

Q1: What does "this compound" resistance indicate?

A1: "this compound" is a general designation for an observed resistance to a specific compound or class of compounds in a cell line that was previously sensitive. This resistance can manifest as a lack of expected cytotoxicity, reduced apoptosis, or continued proliferation in the presence of the drug. The underlying causes can be multifaceted, ranging from experimental variables to complex biological changes within the cells.

Q2: What are the common biological mechanisms that could lead to the "this compound" resistance phenotype?

A2: Several well-documented mechanisms can lead to acquired drug resistance in cancer cell lines. These include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump drugs out of the cell, reducing their intracellular concentration.[1][2][3][4][5]

  • Alteration of Drug Target: Mutations or changes in the expression of the drug's molecular target can prevent the drug from binding effectively.[1][2][3][5]

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the effects of the drug, promoting continued growth and survival. Common examples include the PI3K/AKT and MAPK/ERK pathways.[1][6]

  • Enhanced DNA Repair: For DNA-damaging agents, cancer cells can upregulate their DNA repair mechanisms to fix the drug-induced damage more efficiently.[1][2][4]

  • Drug Inactivation: Cells may increase the expression of enzymes that metabolize and inactivate the drug.[1][2][5]

  • Evasion of Apoptosis: Changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can make cells resistant to programmed cell death.[2][4]

  • Epigenetic Modifications: Alterations in DNA methylation or histone modifications can change the expression of genes involved in drug sensitivity and resistance.[1][2][4]

Q3: Could my experimental setup be the cause of the observed "this compound" resistance?

A3: Yes, several experimental factors can mimic or contribute to drug resistance. It is crucial to rule these out before investigating complex biological mechanisms. Potential issues include:

  • Mycoplasma Contamination: This common contamination can alter cellular metabolism and drug response.[7] Regular testing is recommended.

  • Cell Line Integrity: Genetic drift from prolonged culturing or cross-contamination with another cell line can alter the expected phenotype.[7] Use low-passage cells and confirm cell line identity with short tandem repeat (STR) profiling.

  • Reagent Quality: The potency of your drug may have degraded. Use a fresh stock and ensure proper storage.[7] Variations in media or serum batches can also affect cell growth and drug sensitivity.

  • Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to unreliable data.[8] Ensure proper cell counting and plating techniques.

Troubleshooting Guide

Problem: My cell line is showing unexpected resistance ("this compound") to our test compound.

Step 1: Verify Experimental Conditions and Cell Line Integrity

Question: How can I confirm that the resistance is not due to an experimental artifact?

Answer:

  • Mycoplasma Testing: Immediately test your cell culture for mycoplasma contamination. If positive, discard the culture and start a new one from a frozen, uncontaminated stock.

  • Cell Line Authentication: If you have been using the cell line for an extended period, perform STR profiling to confirm its identity and ensure there has been no cross-contamination.[7]

  • Use Low-Passage Cells: Thaw a new vial of low-passage cells from your cell bank to rule out genetic drift.[7]

  • Prepare Fresh Reagents:

    • Compound: Prepare a fresh stock of your drug from a reliable source.

    • Media and Supplements: Use a consistent lot of media and serum if possible.

  • Optimize Seeding Density: Perform a growth curve to ensure that your cells are in the exponential growth phase during the drug treatment period and that the final cell density does not become confluent, which can affect drug sensitivity.[8]

Step 2: Characterize the Resistance Phenotype

Question: How do I quantify the level of resistance and understand its nature?

Answer:

  • Determine the IC50 Value: Perform a dose-response experiment using a cell viability assay (e.g., WST-1, see protocol below) to determine the half-maximal inhibitory concentration (IC50) for both your resistant ("this compound") and parental (sensitive) cell lines. A significant increase (e.g., >5-fold) in the IC50 value confirms resistance.

  • Assess Apoptosis: Use an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to determine if the resistant cells are failing to undergo programmed cell death in response to the drug.

Quantitative Data Summary

The table below summarizes potential changes in key biomarkers that can be investigated to identify the mechanism behind "this compound" resistance.

Mechanism of Resistance Biomarker Expected Change in Resistant Cells vs. Sensitive Cells Suggested Assay
Increased Drug Efflux P-glycoprotein (MDR1/ABCB1)Increased expressionWestern Blot, RT-qPCR, Flow Cytometry (efflux assay)
MRP1 (ABCC1)Increased expressionWestern Blot, RT-qPCR
BCRP (ABCG2)Increased expressionWestern Blot, RT-qPCR
Activation of Pro-Survival Pathways Phospho-AKT (p-AKT)Increased expression/activityWestern Blot
Phospho-ERK (p-ERK)Increased expression/activityWestern Blot
Evasion of Apoptosis Bcl-2Increased expressionWestern Blot, RT-qPCR
BaxDecreased expressionWestern Blot, RT-qPCR
Cleaved Caspase-3Decreased levels after treatmentWestern Blot
Altered Drug Target Target Protein ExpressionIncreased or decreased expressionWestern Blot, RT-qPCR
Target Protein MutationPresence of mutationsDNA Sequencing

Experimental Protocols

Protocol 1: Cell Viability Assessment using WST-1 Assay

This protocol is used to determine the IC50 value and quantify the level of drug resistance.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of your test compound in complete medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control. Include "no-cell" wells with medium only for background control.

  • Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

  • Data Acquisition: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.

Protocol 2: Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression of key proteins involved in drug resistance (e.g., P-gp, p-AKT, Bcl-2).

Methodology:

  • Sample Preparation: Grow sensitive and resistant cells to ~80% confluency. Treat with the drug or vehicle control for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for your target protein (e.g., anti-P-gp, anti-p-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Troubleshooting Workflow for 'this compound' Resistance start Resistance Observed (this compound) check_exp Step 1: Verify Experiment - Mycoplasma Test - Cell Line Authentication - Fresh Reagents start->check_exp is_artifact Artifact? check_exp->is_artifact resolve Resolve Experimental Issue & Re-test is_artifact->resolve Yes characterize Step 2: Characterize Resistance - Determine IC50 - Assess Apoptosis is_artifact->characterize No resolve->start investigate Step 3: Investigate Mechanism - Western Blot (p-AKT, P-gp) - Efflux Assays - Sequencing characterize->investigate end Mechanism Identified investigate->end

Caption: A logical workflow for troubleshooting observed drug resistance.

G cluster_1 Common Pro-Survival Signaling in Drug Resistance cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway drug Drug Target Inhibition apoptosis Apoptosis drug->apoptosis rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k ras RAS rtk->ras akt AKT pi3k->akt survival Cell Survival & Proliferation akt->survival akt->apoptosis raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->survival

Caption: Key signaling pathways often activated to promote cell survival.

References

Validation & Comparative

A Comparative Guide: Imatinib vs. Dasatinib in Chronic Myeloid Leukemia (CML) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL tyrosine kinase, a key driver of leukemogenesis. The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML. Imatinib, the first-generation TKI, set a new standard of care. However, the emergence of resistance and intolerance led to the development of second-generation TKIs, such as dasatinib, which exhibit greater potency and a broader spectrum of activity.

This guide provides an objective comparison of the preclinical performance of imatinib and dasatinib in CML models, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data comparing the efficacy of dasatinib and imatinib in various CML models.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC₅₀ (nM)Reference(s)
ImatinibBCR-ABL200 - 600[1]
DasatinibBCR-ABL< 1
ImatinibLYN> 10,000
DasatinibLYN~20
Imatinibc-Kit100 - 1000
Dasatinibc-Kit< 10
ImatinibPDGFR100 - 1000
DasatinibPDGFRβ< 10

Table 2: In Vitro Cellular Activity in CML Cell Lines

Cell LineCompoundAssayIC₅₀ / EC₅₀ (nM)Reference(s)
K562ImatinibApoptosis Induction750[2]
K562DasatinibApoptosis Induction1[2]
JURL-MK1ImatinibCell Growth Inhibition~200-400
JURL-MK1DasatinibCell Growth Inhibition~1-2
MOLM-7ImatinibCell Growth Inhibition~200-400
MOLM-7DasatinibCell Growth Inhibition~1-2
Ba/F3 p210ImatinibProliferation~500-700
Ba/F3 p210DasatinibProliferation~0.5-1

Table 3: Activity Against Imatinib-Resistant BCR-ABL Mutations

MutationImatinib IC₅₀ (nM)Dasatinib IC₅₀ (nM)Fold Resistance (Imatinib)Fold Resistance (Dasatinib)Reference(s)
G250E>10,0003.0>203[3]
Y253H>10,0001.0>201[3]
E255K>10,0003.0>203[3]
T315I>10,000>500>20>500[4][3]
M351T2,500 - 5,0001.05-101[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

BCR-ABL Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to block 50% of the BCR-ABL kinase activity (IC₅₀).

  • Principle: A recombinant BCR-ABL kinase is incubated with a substrate (e.g., a synthetic peptide like Abltide) and ATP. The inhibitor is added at various concentrations, and the level of substrate phosphorylation is measured.

  • Protocol:

    • Reaction Setup: In a microplate, combine recombinant BCR-ABL enzyme, the substrate, and varying concentrations of the TKI (dasatinib or imatinib) in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).

    • Initiation: Start the kinase reaction by adding ATP (e.g., 5µM).

    • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

    • Detection: Measure the amount of ADP produced using a luminescent assay kit (e.g., ADP-Glo™ Kinase Assay). The luminescence signal is inversely proportional to the kinase activity.

    • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.[5][6]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an inhibitor.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed CML cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

    • Treatment: Treat the cells with a range of concentrations of dasatinib or imatinib for a specified duration (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the untreated control and plot cell viability against the logarithm of the inhibitor concentration to determine the IC₅₀.[3][7]

Western Blotting for Phospho-BCR-ABL

This technique is used to detect the phosphorylation status of BCR-ABL and its downstream targets, providing insight into the inhibitor's mechanism of action.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein.

  • Protocol:

    • Cell Lysis: Treat CML cells with dasatinib or imatinib for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phospho-BCR-ABL (e.g., anti-phospho-Abl Tyr245). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[8][9][10]

CML Xenograft Mouse Model

This in vivo model assesses the anti-tumor efficacy of the inhibitors in a living organism.

  • Principle: Human CML cells are implanted into immunodeficient mice, which then develop tumors. The mice are treated with the inhibitors, and tumor growth is monitored.

  • Protocol:

    • Cell Implantation: Subcutaneously inject a suspension of human CML cells (e.g., K562) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

    • Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Treatment Administration: Administer dasatinib, imatinib, or a vehicle control to the respective groups via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

    • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

    • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

    • Data Analysis: Plot the average tumor volume over time for each treatment group to assess the anti-tumor efficacy.[2][11]

Mandatory Visualizations

Signaling Pathways

cluster_0 BCR-ABL Signaling in CML cluster_1 Downstream Pathways cluster_2 Inhibitor Action BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT SRC_Family SRC Family Kinases (e.g., LYN, HCK) BCR_ABL->SRC_Family Proliferation Increased Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibits Dasatinib Dasatinib Dasatinib->BCR_ABL Strongly Inhibits Dasatinib->SRC_Family Inhibits

Caption: BCR-ABL signaling and inhibitor targets.

Experimental Workflow

cluster_0 In Vitro Drug Efficacy Workflow cluster_1 Assays start Start: CML Cell Culture (e.g., K562) treatment Treat with Dasatinib or Imatinib (Dose-Response) start->treatment incubation Incubate (e.g., 48-72 hours) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis Assay (e.g., Annexin V) incubation->apoptosis western Western Blot (Phospho-protein analysis) incubation->western data_analysis Data Analysis: Calculate IC₅₀ / EC₅₀ Compare Potency viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion: Determine Relative Efficacy data_analysis->conclusion

Caption: Workflow for in vitro drug comparison.

Conclusion

The experimental data consistently demonstrate that dasatinib is a more potent inhibitor of BCR-ABL than imatinib in CML models.[3] Its efficacy extends to many imatinib-resistant mutations, with the notable exception of T315I.[4][3] Furthermore, dasatinib's broader kinase inhibition profile, which includes SRC family kinases, may contribute to its enhanced activity.[7] These preclinical findings have been foundational to the clinical success of dasatinib as a second-generation TKI for the treatment of CML. This guide provides a framework for researchers to understand and further investigate the comparative pharmacology of these important targeted therapies.

References

Comparative Analysis of Inhibitor Selectivity: A Case Study on PRMT5 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the requested compound "RS-64459-193": Publicly available scientific literature and databases do not contain information on a kinase inhibitor with the identifier "this compound". However, extensive research has been conducted on a molecule designated AMG 193 , a first-in-class, MTA-cooperative PRMT5 inhibitor.[1][2][3] This guide will focus on the selectivity profile and mechanism of action of AMG 193 as a representative example of a targeted protein inhibitor. It is crucial to note that PRMT5 (Protein Arginine Methyltransferase 5) is not a kinase but a methyltransferase.[4] While kinases catalyze the transfer of a phosphate group, methyltransferases transfer a methyl group to their substrates.

Overview of AMG 193

AMG 193 is a potent and selective inhibitor of PRMT5 that exhibits MTA-cooperative binding.[3][5] This means it preferentially binds to the PRMT5 enzyme when it is already bound to its endogenous ligand, 5'-methylthioadenosine (MTA).[1][5] This mechanism is particularly relevant in cancers with a homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene, which occurs in approximately 10-15% of human tumors.[1][3][4] MTAP deletion leads to an accumulation of MTA, creating a selective environment for AMG 193 to exert its inhibitory effects in cancer cells while sparing normal tissues.[1][5]

Quantitative Selectivity Profile of AMG 193

The selectivity of AMG 193 is demonstrated by its differential activity in MTAP-deleted versus MTAP wild-type (WT) cells. The following table summarizes key quantitative data on the selectivity of AMG 193.

ParameterMTAP-deleted CellsMTAP WT CellsFold SelectivityReference
Cell Viability IC50 46-fold lower than WT-46x[5]
SDMA Inhibition IC50 90-fold lower than WT-90x[5]
PRMT5-MTA Binding (Kd) 3.9 pM--[5]

SDMA (symmetric dimethylarginine) is a biomarker for PRMT5 activity.

Mechanism of Action

The antitumor activity of AMG 193 stems from the inhibition of PRMT5, which plays a crucial role in various cellular processes.[4] Inhibition of PRMT5 by AMG 193 in MTAP-deleted cancer cells leads to:

  • Aberrant RNA Splicing: PRMT5 is involved in the regulation of spliceosome assembly and function.[1][3]

  • DNA Damage: Disruption of PRMT5 activity can lead to an accumulation of DNA damage.[3]

  • Cell Cycle Arrest: The inhibition of PRMT5 can halt the cell cycle, preventing cancer cell proliferation.[1][3]

  • Apoptosis: Ultimately, the cellular stress induced by PRMT5 inhibition can trigger programmed cell death.[4]

Experimental Protocols

General In Vitro Kinase Assay Protocol

This protocol describes a general workflow for determining the inhibitory activity of a compound against a panel of kinases using a luminescence-based ADP detection assay.[6]

I. Materials and Reagents:

  • Recombinant human kinases

  • Kinase-specific peptide substrates

  • Test inhibitor (e.g., AMG 193)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • ADP detection reagent (e.g., ADP-Glo™)

  • 96-well plates

  • Plate reader capable of luminescence detection

II. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • Add the diluted inhibitor or vehicle control to the wells of a 96-well plate.

    • Add the recombinant kinase enzyme to each well.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.[7]

  • Reaction Initiation: Add a mixture of the kinase-specific substrate and ATP to each well to start the kinase reaction.[7]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ADP Detection:

    • Add the ADP detection reagent, which stops the kinase reaction and contains the necessary enzymes to convert ADP to a luminescent signal.

    • Incubate as per the manufacturer's instructions to allow for signal development.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme).

    • Normalize the data to the positive control (enzyme without inhibitor).

    • Plot the inhibitor concentration versus the percentage of kinase activity to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Visualizations

Signaling Pathway Inhibition

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates PI3K PI3K Receptor->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Kinase_Inhibitor Kinase Inhibitor (e.g., targeting RAF, MEK, PI3K) Kinase_Inhibitor->RAF Kinase_Inhibitor->MEK Kinase_Inhibitor->PI3K

Caption: A simplified diagram of a generic signal transduction pathway and points of inhibition by kinase inhibitors.

Experimental Workflow for Kinase Inhibitor Profiling

Start Start: Compound Library Primary_Screen Primary Screen (Single High Concentration) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Hits Lead_Compound Lead Compound Selection Hit_Identification->Lead_Compound No Hits Selectivity_Profiling Selectivity Profiling (Kinase Panel) Dose_Response->Selectivity_Profiling Data_Analysis Data Analysis & Visualization (Heatmaps, Kinome Trees) Selectivity_Profiling->Data_Analysis Data_Analysis->Lead_Compound

Caption: A flowchart illustrating the typical workflow for identifying and characterizing selective kinase inhibitors.

References

Comparative Analysis of RS-64459-193 Cross-Reactivity with Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity and cross-reactivity profile of RS-64459-193, a known 5-HT1A receptor partial agonist, with other key serotonin (5-HT) receptors. The information presented herein is intended to support research and drug development efforts by providing objective data and detailed experimental context.

Binding Affinity Profile of this compound

This compound is a potent partial agonist at the 5-HT1A receptor.[1] In addition to its primary target, it exhibits high affinity for the 5-HT2A, 5-HT2C, and 5-HT7 receptors, indicating a notable level of cross-reactivity.[1] Conversely, it shows almost no activity at the 5-HT3 receptor subtype.[1] The binding affinities of this compound for these receptors are summarized in the table below.

ReceptorKᵢ (nM)pKᵢ
5-HT1A 24.97.60
5-HT2A -7.02
5-HT2C -6.87
5-HT7 -7.18
5-HT3 >10,000<5
Data sourced from MedchemExpress product information.[1] pKᵢ values were provided for 5-HT2A, 5-HT2C, and 5-HT7 receptors and have been included as reported.

Functional Activity Profile

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways associated with the serotonin receptors for which this compound shows high affinity.

5-HT1A_Signaling_Pathway This compound This compound 5-HT1A_Receptor 5-HT1A_Receptor This compound->5-HT1A_Receptor Gi/o Gi/o 5-HT1A_Receptor->Gi/o Adenylyl_Cyclase Adenylyl Cyclase Gi/o->Adenylyl_Cyclase GIRK GIRK Channel Gi/o->GIRK cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

5-HT1A Receptor Signaling Pathway

5-HT2A_2C_Signaling_Pathway This compound This compound 5-HT2A_2C_Receptor 5-HT2A/2C Receptor This compound->5-HT2A_2C_Receptor Gq/11 Gq/11 5-HT2A_2C_Receptor->Gq/11 PLC Phospholipase C Gq/11->PLC IP3 IP3 PLC->IP3 PIP2 DAG DAG PLC->DAG PIP2 PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Cellular_Response Cellular Response PKC->Cellular_Response

5-HT2A/2C Receptor Signaling Pathway

5-HT7_Signaling_Pathway This compound This compound 5-HT7_Receptor 5-HT7_Receptor This compound->5-HT7_Receptor Gs Gs 5-HT7_Receptor->Gs Adenylyl_Cyclase Adenylyl Cyclase Gs->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression

5-HT7 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the binding and functional activity of compounds like this compound at serotonin receptors.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Materials:

  • Cell membranes expressing the human 5-HT receptor of interest (e.g., from CHO-K1 or HEK293 cells).

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Mesulergine for 5-HT2C, [³H]5-CT for 5-HT7).

  • Test compound (this compound).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • Serial dilutions of the test compound (this compound).

    • Radioligand at a concentration near its Kₑ.

    • Cell membrane preparation.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of a non-labeled competing ligand.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Binding_Workflow cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation and Detection cluster_3 Data Analysis Prepare_Membranes Prepare Cell Membranes Incubate Incubate Membranes, Radioligand, and Test Compound Prepare_Membranes->Incubate Prepare_Reagents Prepare Radioligand and Test Compound Dilutions Prepare_Reagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate_IC50 Calculate IC50 Count->Calculate_IC50 Calculate_Ki Calculate Ki Calculate_IC50->Calculate_Ki

Radioligand Binding Assay Workflow
Functional Assays

This functional assay measures the activation of G-proteins following receptor stimulation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Cell membranes expressing the 5-HT receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound (this compound).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-labeled GTPγS for determining non-specific binding.

  • Other materials as in the radioligand binding assay.

Procedure:

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • GDP.

    • Serial dilutions of the test compound.

    • Cell membrane preparation.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • For non-specific binding, add a high concentration of non-labeled GTPγS.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Filtration, Washing, and Counting: Follow the same procedure as for the radioligand binding assay.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS as a function of the test compound concentration. Determine the EC₅₀ (concentration for half-maximal stimulation) and Emax (maximum stimulation) from the dose-response curve.

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cells stably expressing the 5-HT receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (this compound).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Cell Seeding: Seed cells into the microplates and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Assay: Place the plate in the fluorescence reader and measure baseline fluorescence. Inject the test compound at various concentrations and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log of the compound concentration to determine the EC₅₀ and Emax.

This assay measures the increase in intracellular cyclic AMP (cAMP) levels following receptor activation.

Materials:

  • Cells stably expressing the 5-HT7 receptor.

  • cAMP assay kit (e.g., HTRF or ELISA-based).

  • Test compound (this compound).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed cells into the microplates and allow them to attach.

  • Assay: Pre-incubate cells with a phosphodiesterase inhibitor. Add serial dilutions of the test compound and incubate for a specified time (e.g., 30 minutes at 37°C).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's protocol.

  • Data Analysis: Plot the cAMP concentration as a function of the test compound concentration to determine the EC₅₀ and Emax.

References

A Tale of Two Inhibitors: A Side-by-Side Comparison of RS-64459-193 and a Representative PRMT5 Inhibitor, "Compound Y"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of RS-64459-193 (AMG 193), a first-in-class MTA-cooperative PRMT5 inhibitor, and "Compound Y," a representative, non-MTA-cooperative PRMT5 inhibitor. This comparison is supported by a synthesis of publicly available preclinical and clinical data.

This compound, also known as AMG 193, has emerged as a promising therapeutic agent for cancers with methylthioadenosine phosphorylase (MTAP) deletions.[1][2][3] Its unique mechanism of action, which relies on the presence of methylthioadenosine (MTA), sets it apart from traditional PRMT5 inhibitors.[1][4][5] This guide will delve into the key differences in their mechanisms, efficacy, and safety profiles, providing a clear, data-driven comparison to inform research and development decisions.

At a Glance: Key Differences

FeatureThis compound (AMG 193)"Compound Y" (Representative PRMT5 Inhibitor)
Target PRMT5 in the presence of MTAPRMT5
Mechanism MTA-cooperative inhibitionDirect, competitive or non-competitive inhibition
Selectivity Selective for MTAP-deleted cancer cellsActive in both normal and cancerous cells
Therapeutic Window Potentially wider due to tumor selectivityNarrower, with on-target, off-tumor toxicities
Key Adverse Events Nausea, vomiting, fatigue (generally low-grade)[1]Hematologic toxicities (e.g., myelosuppression)[1]
Clinical Status Phase 1/2 Clinical Trials[4]Varies (preclinical to clinical)

Delving into the Mechanism of Action

This compound exhibits a novel, MTA-cooperative mechanism of PRMT5 inhibition. In cancer cells with a homozygous deletion of the MTAP gene, the enzyme MTA phosphorylase is absent. This leads to an accumulation of its substrate, MTA.[1][3] this compound preferentially binds to the PRMT5-MTA complex, effectively and selectively inhibiting PRMT5 activity in these cancer cells while sparing normal cells where MTA levels are low.[1][5] This synthetic lethal approach exploits a specific vulnerability of MTAP-deleted tumors.[2][5]

"Compound Y," as a representative traditional PRMT5 inhibitor, directly targets the PRMT5 enzyme, irrespective of MTA presence. This can lead to potent anti-cancer activity but also to mechanism-based toxicities in normal tissues where PRMT5 activity is essential for cellular function, often resulting in dose-limiting hematologic adverse effects.[1]

Mechanism_of_Action cluster_rs64459193 This compound (in MTAP-deleted cells) cluster_compound_y Compound Y (Traditional PRMT5 Inhibitor) MTAP Deletion MTAP Deletion MTA Accumulation MTA Accumulation MTAP Deletion->MTA Accumulation PRMT5-MTA Complex PRMT5-MTA Complex MTA Accumulation->PRMT5-MTA Complex Selective PRMT5 Inhibition Selective PRMT5 Inhibition PRMT5-MTA Complex->Selective PRMT5 Inhibition This compound This compound This compound->PRMT5-MTA Complex binds Tumor Cell Death Tumor Cell Death Selective PRMT5 Inhibition->Tumor Cell Death PRMT5 (in all cells) PRMT5 (in all cells) Non-selective PRMT5 Inhibition Non-selective PRMT5 Inhibition PRMT5 (in all cells)->Non-selective PRMT5 Inhibition Compound Y Compound Y Compound Y->PRMT5 (in all cells) binds Non-selective PRMT5 Inhibition->Tumor Cell Death Normal Cell Toxicity Normal Cell Toxicity Non-selective PRMT5 Inhibition->Normal Cell Toxicity Cell_Viability_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (72-96h) Incubation (72-96h) Compound Treatment->Incubation (72-96h) Viability Reagent Addition Viability Reagent Addition Incubation (72-96h)->Viability Reagent Addition Signal Measurement Signal Measurement Viability Reagent Addition->Signal Measurement Data Analysis (IC50) Data Analysis (IC50) Signal Measurement->Data Analysis (IC50) Signaling_Pathway PRMT5 Inhibition PRMT5 Inhibition Reduced SDMA Reduced SDMA PRMT5 Inhibition->Reduced SDMA Altered Splicing Altered Splicing PRMT5 Inhibition->Altered Splicing DNA Damage DNA Damage Altered Splicing->DNA Damage Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

References

Unveiling the Replicable Efficacy of AMG 193 in MTAP-Deleted Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility of preclinical and clinical findings is paramount. This guide provides a comprehensive comparison of the MTA-cooperative PRMT5 inhibitor, AMG 193, against alternative therapeutic strategies for cancers with MTAP deletion, supported by experimental data and detailed protocols.

AMG 193 has emerged as a promising therapeutic agent, demonstrating selective antitumor activity in cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This guide delves into the mechanism, efficacy, and safety profile of AMG 193, presenting a clear comparison with other treatment modalities and offering insights into the reproducibility of its effects.

Comparative Efficacy and Safety Profile

AMG 193 operates through a novel mechanism of action, capitalizing on the accumulation of methylthioadenosine (MTA) in MTAP-deleted cancer cells.[1][2] This accumulation makes the cells particularly vulnerable to the inhibition of protein arginine methyltransferase 5 (PRMT5), a key enzyme in cell proliferation.[1][2] AMG 193 is an MTA-cooperative inhibitor, meaning it preferentially binds to the MTA-PRMT5 complex, leading to potent and selective inhibition in cancer cells while sparing normal tissues.[1]

The preclinical data for AMG 193 showcases its high selectivity and potency. In vitro studies have demonstrated a significant difference in the proliferation inhibition of MTAP-deleted cells compared to their wild-type counterparts. For instance, AMG 193 inhibited the proliferation of HCT116 MTAP-deleted cells with approximately 40-fold greater selectivity than HCT116 MTAP-wild-type cells.[2]

Phase I clinical trial results have further substantiated these preclinical findings, demonstrating encouraging antitumor activity across a range of MTAP-deleted solid tumors.[3] The data reveals a favorable safety profile, with no clinically significant myelosuppression, a common side effect of many cancer therapies.[3]

ParameterAMG 193Alternative PRMT5 Inhibitors (General)Standard Chemotherapy
Mechanism of Action MTA-cooperative PRMT5 inhibitionNon-selective PRMT5 inhibitionDNA damage, microtubule disruption, etc.
Selectivity High for MTAP-deleted cellsLower selectivity, potential for on-target toxicity in normal cellsNon-selective, affects all rapidly dividing cells
Objective Response Rate (ORR) in MTAP-deleted tumors 21.4% (at active and tolerable doses in Phase I)[3]Varies depending on the specific inhibitor and tumor typeVaries widely by tumor type and regimen
Key Adverse Events Nausea, vomiting, fatigue (mostly low-grade)[4]Potential for myelosuppression and other on-target toxicitiesMyelosuppression, neuropathy, mucositis, etc.

Signaling Pathway and Experimental Workflow

The mechanism of action of AMG 193 and the workflow of its clinical evaluation can be visualized through the following diagrams:

AMG193_Mechanism cluster_MTAP_WT MTAP Wild-Type Cell cluster_MTAP_Del MTAP-Deleted Cell MTAP_WT MTAP MTA_WT MTA MTAP_WT->MTA_WT Metabolizes PRMT5_WT PRMT5 Methylation_WT Protein Methylation PRMT5_WT->Methylation_WT Catalyzes SAM_WT SAM SAM_WT->PRMT5_WT Co-factor MTAP_Del MTAP (Deleted) MTA_Del MTA (Accumulates) PRMT5_Del PRMT5 MTA_Del->PRMT5_Del Binds MTA_PRMT5_Complex MTA-PRMT5 Complex SAM_Del SAM AMG193 AMG 193 AMG193->MTA_PRMT5_Complex Binds Cooperatively Inhibited_Complex Inhibited Complex MTA_PRMT5_Complex->Inhibited_Complex Inhibits Cell_Death Cell Cycle Arrest, Senescence, Cell Death Inhibited_Complex->Cell_Death Leads to

Caption: Mechanism of MTA-cooperative PRMT5 inhibition by AMG 193 in MTAP-deleted cells.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Advanced MTAP-deleted solid tumors) Enrollment Enrollment Patient_Screening->Enrollment Dose_Exploration Phase I: Dose Exploration (Once or twice daily oral administration) Enrollment->Dose_Exploration Safety_Assessment Primary Objective: Safety & Tolerability Assessment (Dose-Limiting Toxicities, MTD) Dose_Exploration->Safety_Assessment Efficacy_Assessment Secondary Objective: Preliminary Antitumor Activity (RECIST v1.1) Dose_Exploration->Efficacy_Assessment PK_PD_Analysis Pharmacokinetics & Pharmacodynamics (ctDNA, SDMA reduction) Dose_Exploration->PK_PD_Analysis Results Results Analysis (ORR, Safety Profile) Safety_Assessment->Results Efficacy_Assessment->Results PK_PD_Analysis->Results

Caption: Workflow of the Phase I clinical trial for AMG 193.

Experimental Protocols

The successful replication of scientific findings hinges on the detailed reporting of experimental methods. Below are the key methodologies employed in the evaluation of AMG 193.

In Vitro Cell Proliferation Assays

  • Cell Lines: HCT116 MTAP-deleted and HCT116 MTAP-wild-type human colon carcinoma cell lines.

  • Treatment: Cells are seeded in 96-well plates and treated with a concentration range of AMG 193.

  • Incubation: Cells are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated to determine the potency and selectivity of AMG 193.

Phase I Clinical Trial Protocol (NCT03746886 - Representative)

  • Study Design: A first-in-human, multicenter, open-label, phase I study.[3]

  • Patient Population: Patients with advanced solid tumors harboring MTAP or CDKN2A deletions.[3]

  • Treatment Regimen: Oral administration of AMG 193 once or twice daily in 28-day cycles.[3]

  • Primary Objectives: To assess the safety and tolerability of AMG 193 and to determine the maximum tolerated dose (MTD).[3]

  • Secondary Objectives: To evaluate the pharmacokinetics and preliminary antitumor activity of AMG 193, as measured by Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[3]

  • Assessments:

    • Safety: Monitoring of adverse events, laboratory tests, and vital signs.

    • Efficacy: Tumor assessments via imaging (e.g., CT scans) at baseline and regular intervals.

    • Pharmacokinetics: Blood sampling to determine drug concentration over time.

    • Pharmacodynamics: Measurement of biomarkers such as symmetric dimethylarginine (SDMA) and circulating tumor DNA (ctDNA) to confirm target engagement and molecular response.[3][4]

Note on RS-64459-193: Initial searches identified "this compound" as a 5-HT1A receptor partial agonist.[5] However, the substantial body of recent research and clinical trial data points towards a high likelihood of interest in "AMG 193," a distinct and clinically advanced compound. This guide has therefore focused on AMG 193 due to the extensive and reproducible data available.

References

Orthogonal Validation of RS-64459-193 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of RS-64459-193 (also known as AMG 193), a first-in-class, MTA-cooperative protein arginine methyltransferase 5 (PRMT5) inhibitor, with other notable PRMT5 inhibitors.[1] We present a summary of their performance using various orthogonal validation methods and provide detailed experimental protocols for these key assays. This guide is intended to assist researchers in designing and interpreting experiments to validate the activity and selectivity of PRMT5 inhibitors.

Comparative Performance of PRMT5 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and alternative PRMT5 inhibitors obtained through different assay methodologies. These orthogonal approaches provide a comprehensive view of inhibitor potency, from direct enzymatic inhibition to cellular activity.

CompoundTargetAssay TypeCell Line (if applicable)IC50 (nM)Reference
This compound (AMG 193) PRMT5/MTA ComplexCell ViabilityHCT116 MTAPdel12[2]
PRMT5-dependent SDMA modificationIn-Cell WesternHCT116 MTAPdel8[2]
Cell ViabilityHCT116 MTAPwt890[2]
PRMT5-dependent SDMA modificationIn-Cell WesternHCT116 MTAPwt653[2]
MRTX1719 PRMT5/MTA ComplexBiochemical AssayN/A<10[3]
Cell ViabilityHCT116 MTAPdel12[4]
PRMT5 ActivityCellular AssayHCT116 MTAPdel8[4]
GSK3326595 PRMT5Biochemical AssayN/A6 - 22[5][6][7][8]
JNJ-64619178 PRMT5Biochemical AssayN/A0.14[9][10][11][12]

Key Experimental Protocols

Detailed methodologies for orthogonal validation of PRMT5 inhibitor activity are provided below.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify direct binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of the PRMT5 inhibitor or vehicle control (DMSO) for a predetermined time.

  • Harvesting and Lysis: Harvest the cells, wash with ice-cold PBS, and resuspend in a suitable buffer. Lyse the cells using freeze-thaw cycles.

  • Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble PRMT5 in each sample by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[13][14][15][16][17]

Kinome-Wide Selectivity Profiling

This assay is crucial for assessing the selectivity of an inhibitor by screening it against a broad panel of kinases. This helps to identify potential off-target effects.

Protocol:

  • Compound Submission: Provide the PRMT5 inhibitor at a specified concentration to a commercial service provider or use an in-house platform.

  • Kinase Panel Screening: The inhibitor is tested against a large panel of purified, active kinases (e.g., the MRC Protein Phosphorylation and Ubiquitylation Unit's 97-kinase panel or commercial services like Promega's Kinase Selectivity Profiling Systems).[18][19][20]

  • Activity Measurement: Kinase activity is typically measured using a radiometric assay (e.g., incorporation of ³²P-ATP into a substrate) or a luminescence-based assay (e.g., ADP-Glo).

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. The results are often presented as a heatmap or a dendrogram to visualize the selectivity profile of the compound. A highly selective inhibitor will show strong inhibition of the intended target (PRMT5) and minimal inhibition of other kinases.

AlphaLISA for PRMT5 Enzymatic Activity

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be used to directly measure the enzymatic activity of PRMT5 and the potency of inhibitors in a high-throughput format.

Protocol:

  • Reaction Setup: In a microtiter plate, combine the PRMT5/MEP50 enzyme complex, a biotinylated histone H4 peptide substrate, and the methyl donor S-adenosylmethionine (SAM) in an assay buffer. Add the PRMT5 inhibitor at various concentrations.

  • Enzymatic Reaction: Incubate the mixture to allow the methylation of the substrate by PRMT5.

  • Detection: Add streptavidin-coated donor beads and acceptor beads conjugated to an antibody that specifically recognizes the symmetrically dimethylated arginine (SDMA) mark on the substrate.

  • Signal Reading: In the presence of the methylated substrate, the donor and acceptor beads are brought into close proximity. Upon laser excitation at 680 nm, the donor beads release singlet oxygen, which triggers a chemiluminescent signal from the acceptor beads. The signal is read on a compatible plate reader. A decrease in signal intensity corresponds to the inhibition of PRMT5 activity.[21][22][23][24][25]

Western Blot for Cellular Symmetric Dimethylarginine (SDMA) Levels

This is a fundamental assay to confirm the on-target activity of a PRMT5 inhibitor in a cellular context by measuring the levels of a key pharmacodynamic biomarker.

Protocol:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of the PRMT5 inhibitor for a specified duration. Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the SDMA mark on a known PRMT5 substrate (e.g., anti-SmD3-SDMA or anti-Histone H4R3me2s). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities for the SDMA mark and normalize to a loading control (e.g., β-actin or the total protein level of the substrate). A dose-dependent decrease in the SDMA signal indicates on-target PRMT5 inhibition.[26][27][28][29]

Visualizing Pathways and Workflows

The following diagrams illustrate the PRMT5 signaling pathway and a general workflow for the orthogonal validation of a PRMT5 inhibitor.

PRMT5_Signaling_Pathway cluster_0 PRMT5 Catalytic Cycle cluster_1 Inhibitor Action SAM SAM PRMT5 PRMT5/MEP50 SAM->PRMT5 Methyl Donor SAH SAH PRMT5->SAH Product Methylated_Substrate Symmetrically Dimethylated Substrate (SDMA) PRMT5->Methylated_Substrate Methylation Substrate Protein Substrate (e.g., Histone H4, SmD3) Substrate->PRMT5 Downstream_Effects Splicing, Transcription, Cell Cycle Methylated_Substrate->Downstream_Effects Regulates RS64459 This compound RS64459->PRMT5 Inhibition (MTA-cooperative) MTA MTA MTA->PRMT5 MTAP_del MTAP Deletion MTAP_del->MTA Accumulation

Caption: PRMT5 Signaling and Inhibition by this compound.

Orthogonal_Validation_Workflow cluster_0 Biochemical & Cellular Assays cluster_1 Pharmacodynamic & Functional Readouts Inhibitor PRMT5 Inhibitor (e.g., this compound) Biochem_Assay Biochemical Assay (e.g., AlphaLISA) Inhibitor->Biochem_Assay Cell_Based_Assay Cell-Based Assays (MTAPdel vs MTAPwt) Inhibitor->Cell_Based_Assay CETSA CETSA (Target Engagement) Inhibitor->CETSA Off_Target Kinome-wide Selectivity Profiling Inhibitor->Off_Target Potency Potency Biochem_Assay->Potency IC50 SDMA_WB Western Blot (SDMA Levels) Cell_Based_Assay->SDMA_WB Viability Cell Viability Assay Cell_Based_Assay->Viability Target_Binding Target Binding CETSA->Target_Binding Confirms Binding On_Target_Effect On-Target Effect SDMA_WB->On_Target_Effect Confirms On-Target Activity Functional_Outcome Functional Outcome Viability->Functional_Outcome Determines Efficacy Selectivity Selectivity Off_Target->Selectivity Assesses Selectivity

Caption: Orthogonal Validation Workflow for a PRMT5 Inhibitor.

References

Safety Operating Guide

Proper Disposal Procedures for RS-64459-193: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for the research compound RS-64459-193 is not publicly available. This document provides essential safety and logistical information based on its classification as a potent, biologically active 5-HT1A receptor partial agonist. The following procedures are general guidelines and must be supplemented by a comprehensive, site-specific risk assessment conducted by qualified personnel before handling or disposal.

This compound is identified as a 5-HT1A receptor partial agonist with a Ki of 24.9 nM, indicating high-potency and biological activity.[1] Due to its potent neuroactive properties, all waste generated from the handling and use of this compound must be treated as hazardous. Strict adherence to disposal protocols is crucial to ensure personnel safety and prevent environmental contamination.

Essential Safety and Disposal Procedures

A summary of the essential procedures for the safe handling and disposal of this compound is provided in the table below. These steps are critical for minimizing exposure and ensuring compliant waste management.

Procedure Key Actions Rationale
Personal Protective Equipment (PPE) Wear a lab coat, safety glasses with side shields or goggles, and double chemical-resistant gloves (e.g., nitrile).To prevent skin and eye contact with the potent compound.
Waste Segregation Use dedicated, clearly labeled containers for solid, liquid (aqueous and organic), and sharps waste contaminated with this compound.To prevent dangerous chemical reactions and ensure proper disposal streams.
Solid Waste Disposal Collect unused compound, contaminated gloves, weigh papers, and other solid materials in a sealed, labeled hazardous waste container.To contain the potent compound and prevent aerosolization or spillage.
Liquid Waste Disposal Collect aqueous and organic solutions in separate, sealed, and clearly labeled hazardous waste containers. Do not dispose of down the drain.To prevent the release of the neuroactive compound into the water system and to comply with hazardous waste regulations.
Sharps Disposal Dispose of any contaminated needles, syringes, or other sharp objects in a designated, puncture-resistant sharps container for hazardous waste.To prevent injuries and ensure the safe containment of contaminated sharps.
Decontamination Decontaminate all surfaces and equipment that have come into contact with this compound using a validated procedure.To remove residual compound and prevent cross-contamination and accidental exposure.
Final Disposal All waste streams must be disposed of through the institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.To ensure compliance with local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Disposal

The logical flow for the proper disposal of this compound begins with the initial handling of the compound and culminates in its final disposal by a certified entity. This workflow is designed to minimize risk at each step.

A 1. Compound Handling (with full PPE) B 2. Waste Generation (Solid, Liquid, Sharps) A->B C 3. Waste Segregation (Dedicated, Labeled Containers) B->C D 4. Temporary Storage (Secure, Designated Area) C->D E 5. Waste Pickup (Institutional EHS or Certified Vendor) D->E F 6. Final Disposal (Licensed Hazardous Waste Facility) E->F

Caption: Workflow for the safe disposal of this compound.

5-HT1A Receptor Signaling Pathway

This compound acts as a partial agonist at the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade that modulates neuronal activity. Understanding this pathway is crucial for appreciating the compound's biological effects.

Activation of the 5-HT1A receptor by an agonist like this compound typically leads to the dissociation of the Gi/o protein into its α and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and reduced neuronal excitability.

cluster_membrane Cell Membrane cluster_cytosol Cytosol RS64459 This compound Receptor 5-HT1A Receptor RS64459->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) GIRK GIRK Channel G_protein->GIRK Activates (Gβγ) cAMP cAMP AC->cAMP Decreases production Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Induces PKA PKA cAMP->PKA Reduces activation

Caption: Simplified 5-HT1A receptor signaling pathway.

References

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